Product packaging for Benzyl acrylate(Cat. No.:CAS No. 2495-35-4)

Benzyl acrylate

Cat. No.: B108390
CAS No.: 2495-35-4
M. Wt: 162.18 g/mol
InChI Key: GCTPMLUUWLLESL-UHFFFAOYSA-N
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Description

Benzyl acrylate, also known as this compound, is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20964. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B108390 Benzyl acrylate CAS No. 2495-35-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl prop-2-enoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h2-7H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GCTPMLUUWLLESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25036-21-9
Record name Poly(benzyl acrylate)
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DSSTOX Substance ID

DTXSID1062467
Record name Benzyl acrylate
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Molecular Weight

162.18 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2495-35-4
Record name Benzyl acrylate
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Record name 2-Propenoic acid, phenylmethyl ester
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Record name Benzyl acrylate
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Record name 2-Propenoic acid, phenylmethyl ester
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Record name Benzyl acrylate
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Record name Benzyl acrylate
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Synthesis Methodologies for Benzyl Acrylate and Its Polymers

Monomer Synthesis and Purification

Benzyl (B1604629) acrylate (B77674) is an organic compound classified as an acrylate ester. cymitquimica.com It is typically synthesized through the esterification of acrylic acid with benzyl alcohol. This process often employs an organic acid as a catalyst and may be conducted under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. google.com Solvents like cyclohexane (B81311) are commonly used in this reaction. google.com To prevent premature polymerization of the monomer during synthesis, a polymerization inhibitor is added to the reaction mixture. guidechem.com

One described method involves the reaction of 3-phenoxy benzyl alcohol and acrylic acid in cyclohexane, catalyzed by an organic acid in the presence of a polymerization inhibitor and a reducing agent. google.com Another approach reacts benzyl alcohol with acrylic acid, also in the presence of a polymerization inhibitor. guidechem.com

Following the synthesis, purification is essential to obtain a high-purity monomer. Common purification techniques include silica (B1680970) gel column chromatography, with eluents such as n-hexane and ethyl acetate (B1210297), to separate the benzyl acrylate from unreacted reagents and byproducts. guidechem.com Other purification steps can involve alkali washing, water scrubbing, drying, and distillation under reduced pressure to remove the solvent and other impurities. google.com The final product is a colorless to pale yellow liquid with a characteristic sweet, floral odor. cymitquimica.com

Homopolymerization Techniques for Poly(this compound)

This compound can be polymerized to form poly(this compound), a polymer with applications in areas requiring high refractive index materials. guidechem.comottokemi.comchemicalbook.com Various polymerization techniques have been developed to control the properties of the resulting polymer.

Bulk polymerization is a straightforward method for producing poly(this compound) that involves the monomer and a radical initiator without the use of a solvent. rsc.org This technique can be initiated by common radical initiators like azobisisobutyronitrile (AIBN). afinitica.com The process is established as a free-radical mechanism, as evidenced by its initiation with radical starters and inhibition by radical scavengers. afinitica.com While simple, bulk polymerization can lead to challenges in controlling the reaction, particularly with autoacceleration observed at low conversions. afinitica.com

Free radical solution polymerization is a widely used method for synthesizing polymers, including poly(this compound), in a more controlled manner compared to bulk polymerization. google.com This technique involves dissolving the monomer in a suitable solvent, along with a free radical initiator. tandfonline.com For poly(this compound), solvents such as dimethyl formamide (B127407) (DMF) and 1,4-dioxane (B91453) have been utilized, with initiators like benzoyl peroxide or AIBN at elevated temperatures (e.g., 85°C). tandfonline.com The use of a solvent helps to manage the viscosity of the polymer solution and dissipate the heat of polymerization, allowing for better control over the molecular weight and its distribution. google.com

Parameter Value Reference
Solvent Dimethyl formamide (DMF) tandfonline.com
Initiator Benzoyl peroxide tandfonline.com
Temperature 85 °C tandfonline.com

Table 1: Example Conditions for Free Radical Solution Polymerization of this compound

Microwave-assisted polymerization has emerged as a technique to significantly enhance the rate of polymerization of this compound. researchgate.net This method utilizes microwave irradiation to accelerate the radical initiation process, often using an initiator like benzoyl peroxide (BP). researchgate.net Studies have shown that increasing the initiator concentration and microwave power can affect the monomer conversion, average molecular weights, and the polydispersity index of the resulting poly(this compound). researchgate.net Compared to conventional thermal methods, microwave-assisted polymerization demonstrates a notable increase in polymerization rates. researchgate.netunlp.edu.ar The reaction can be carried out in bulk using a multimode batch reactor. unlp.edu.ar

Parameter Observation Reference
Initiator Benzoyl Peroxide (BP) researchgate.net
Effect of BP Concentration Influences conversion and molecular weights researchgate.net
Effect of Microwave Power Influences conversion and molecular weights researchgate.net
Polymerization Rate Significant enhancement compared to thermal methods researchgate.net

Table 2: Findings in Microwave-Assisted Polymerization of this compound

Electron-beam (EB) initiated polymerization is a solvent-free method that uses accelerated electrons to generate radicals and initiate polymerization. uiowa.edu This technique has been applied to this compound to produce polymer films. radtech.orgradtech.org The conversion of the monomer to polymer increases with the applied EB dose. radtech.org The properties of the resulting polymer are dependent on processing conditions such as the dose, which is the amount of energy absorbed, and the dose rate, the rate at which the energy is delivered. uiowa.edu Raman spectroscopy is a tool used to measure the acrylate conversion in the polymer films after exposure to the electron beam. radtech.org The radiation chemical yield, a measure of radical formation, has been determined for this compound using this method. uiowa.edu

Parameter Observation Reference
Initiation Accelerated electrons uiowa.edu
Effect of Dose Conversion increases with increasing dose radtech.org
Process Variables Dose, dose rate uiowa.edu
Analysis Technique Raman spectroscopy for conversion measurement radtech.org

Table 3: Key Aspects of Electron-Beam Initiated Polymerization of this compound

Controlled radical polymerization (CRP) techniques offer precise control over the polymer's molecular weight, architecture, and low polydispersity. google.com Iniferter-mediated polymerization is an early form of CRP where a compound acts as an initiator, transfer agent, and terminator. acs.org Dithiocarbamates, such as S-benzyl N,N-diethyldithiocarbamate, have been used as iniferters for the polymerization of various monomers. acs.orgcore.ac.uk Under UV irradiation, the iniferter cleaves to form radicals that initiate polymerization. acs.org This process can lead to a linear relationship between the number-average molecular weight and monomer conversion, which is a characteristic of a well-controlled polymerization. acs.org More recent developments include additive-free, visible-light-mediated iniferter polymerization using trithiocarbonates, which can be conducted even in the presence of oxygen. mit.edu

Technique Mediator/Initiator Key Feature Reference
Iniferter Polymerization S-benzyl N,N-diethyldithiocarbamateUV-initiated controlled polymerization acs.orgcore.ac.uk
Photo-CRP TrithiocarbonatesVisible-light mediated, oxygen tolerant mit.edu

Table 4: Examples of Controlled Radical Polymerization of this compound

Electron-Beam Initiated Polymerization

Copolymerization Strategies Involving this compound

Copolymerization is a versatile method for tailoring the properties of polymers by combining two or more different monomers. This compound is frequently used as a comonomer to enhance properties such as the refractive index and glass transition temperature of the resulting polymers. guidechem.com

Free Radical Copolymerization

Free radical copolymerization is a common technique used to synthesize a variety of copolymers containing this compound. This method involves the use of a free radical initiator to begin the polymerization process.

One study investigated the microwave-assisted free radical copolymerization of this compound (BzA) with diisopropyl fumarate (B1241708) (DIPF), using benzoyl peroxide as the initiator. unlp.edu.artandfonline.com The results indicated that the monomer conversion and the average molecular weights of the copolymers increased with a higher content of BzA units. unlp.edu.artandfonline.com This research also found that the reactivity ratios under microwave irradiation were double those observed in thermal copolymerization, suggesting a preference for homopolymerization by the propagating macroradicals. unlp.edu.artandfonline.com

Another research effort focused on the free radical copolymerization of n-butyl acrylate macromonomer (BAMM) with this compound (BzA) using 1,1′-azobis(isobutyronitrile) (AIBN) as the initiator. acs.org This process yielded copolymers with molecular weights ranging from 8,000 to 77,000 g/mol and polydispersity values between 1.30 and 2.12. acs.org The study determined the reactivity ratios to be rBzA = 2.46 and rBAMM = 1.79 at approximately 40% conversion. acs.org

The copolymerization of N-vinylsuccinimide with butyl acrylate has been studied in solvents like dimethyl sulfoxide (B87167) and benzyl alcohol in the presence of complexing agents such as zinc chloride and aluminum chloride. sci-hub.se

Table 1: Free Radical Copolymerization of this compound

Comonomers Initiator Key Findings
Diisopropyl fumarate (DIPF) Benzoyl peroxide Microwave assistance doubled reactivity ratios compared to thermal methods. unlp.edu.artandfonline.com
n-Butyl acrylate macromonomer (BAMM) 1,1′-azobis(isobutyronitrile) (AIBN) Resulted in copolymers with Mw of 8,000-77,000 g/mol . acs.org
N-Vinylsuccinimide, Butyl acrylate AIBN Investigated in the presence of Lewis acids as complexing agents. sci-hub.se

Graft Copolymerization onto Polymeric Backbones

Graft copolymerization is a method used to modify the properties of a pre-existing polymer by attaching new polymer chains (grafts) to its backbone. This technique can impart new functionalities to the original polymer. The process is typically initiated by creating free radical sites on the polymer backbone. researchgate.net

In one study, this compound was graft copolymerized onto a cis-polybutadiene backbone in benzene, with azobisisobutyronitrile (AIBN) as the initiator at 60°C. marquette.edu It was observed that the graft efficiency was largely independent of the monomer concentration but was influenced by the concentrations of the initiator and the backbone polymer. marquette.edu Another study detailed the synthesis of starch-g-poly(this compound) copolymers by grafting this compound monomer onto a gelatinized potato starch backbone using potassium persulfate (K2S2O8) as an initiator. d-nb.info The research found that by varying the starch-to-monomer ratio, copolymers with different grafting percentages could be produced. d-nb.info Specifically, as the ratio increased from 1:0.25 to 1:1.25, both the grafting percentage and grafting efficiency initially increased and then slightly decreased. d-nb.info

Table 2: Graft Copolymerization of this compound

Backbone Polymer Monomer Initiator Key Findings
cis-Polybutadiene This compound Azobisisobutyronitrile (AIBN) Graft efficiency depended on initiator and backbone polymer concentrations. marquette.edu
Gelatinized potato starch This compound Potassium persulfate (K2S2O8) Grafting percentage and efficiency were influenced by the starch-to-monomer ratio. d-nb.info

Phase Transfer Catalyzed Polymerization Approaches

Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. tandfonline.com In polymerization, PTC can be used to transfer a water-soluble initiator into an organic phase containing the monomer. tandfonline.com

Research on the phase transfer catalyzed radical polymerization of benzyl methacrylate (B99206), a related acrylate, has been conducted using potassium peroxydisulfate (B1198043) as a water-soluble initiator and a multi-site phase-transfer catalyst in an ethyl acetate/water system. Another study explored the preparation of pentabromothis compound through the reaction of pentahalobenzyl halide with sodium acrylate in a water-immiscible solvent in the presence of a phase transfer catalyst. google.com This process involves separating the organic and aqueous phases before the reaction is complete and allowing the reaction to proceed in subsequent stages with fresh aqueous acrylate solution. google.com

A different approach involves the synthesis of polydimethylsiloxanes with this compound groups through a phase transfer catalyzed reaction of chloromethylated aromatic groups with the sodium salt of acrylic acid. researchgate.net Furthermore, the combination of palladium catalysis with a chiral anion phase-transfer strategy has been employed for the enantioselective 1,1-diarylation of benzyl acrylates. researchgate.net

Emulsion Copolymerization

Emulsion polymerization is a type of radical polymerization that is commonly used to produce high molecular weight polymers with a fast polymerization rate. This technique is particularly useful for producing polymer latexes.

The catalytic copolymerization of ethylene (B1197577) with various acrylates, including this compound, has been achieved in an emulsion system using sulfonated arylphosphine Pd-based catalysts. acs.org This method successfully produced latexes of copolymers with particle diameters around 200 nm. acs.org However, the solid content was limited to about 5% due to the catalyst's low activity, which is attributed to the coordination of water and slow decomposition of the active site by water. acs.org

In another study, Reversible Addition-Fragmentation Chain Transfer (RAFT) mediated aqueous emulsion polymerization was used to synthesize poly(glycerol monomethacrylate)–poly(benzyl methacrylate) diblock copolymer nanoparticles. acs.org A poly(glycerol monomethacrylate) (PGMA) macromolecular chain transfer agent was used to polymerize benzyl methacrylate, leading to the formation of spherical diblock copolymer nanoparticles with mean diameters ranging from 20 to 193 nm. acs.org This method proved efficient, allowing for the preparation of well-defined nanoparticles at up to 50% solids without the need for a surfactant. acs.org

Table 3: Emulsion Copolymerization Involving this compound/Methacrylate

Comonomers/System Catalyst/Method Key Findings
Ethylene, this compound Sulfonated arylphosphine Pd-based catalysts Produced copolymer latexes with ~200 nm particle diameters. acs.org
Benzyl methacrylate, Glycerol monomethacrylate RAFT aqueous emulsion polymerization Formed spherical diblock copolymer nanoparticles with controlled diameters (20-193 nm). acs.org

Terpolymerization Studies

Terpolymerization involves the polymerization of three different monomers, allowing for the creation of polymers with a wide range of tailored properties. rsc.org

Research has been conducted on the synthesis of methyl this compound-co-hexadecene-maleic anhydride (B1165640) (MB-HD-MA) terpolymers through free radical polymerization. researchgate.net These terpolymers were subsequently modified with tetradecanol (B45765) to create comb-type polymers. researchgate.net In a separate investigation, ethyl acrylate, ethyl α-cyanocinnamate, and styrene (B11656) were terpolymerized via free radical initiation at 60°C. researchgate.net The relationship between the monomer feed and the composition of the resulting terpolymers was analyzed. researchgate.net

Post-Polymerization Modification Reactions

Post-polymerization modification refers to chemical reactions performed on an existing polymer to alter its structure and properties. wiley-vch.de This approach provides a versatile route to functional materials that may be difficult to obtain through direct polymerization of the corresponding functional monomers. wiley-vch.dewarwick.ac.uk

One study demonstrated the transesterification of poly(methyl acrylate) with benzyl alcohol using an organocatalyst. rsc.org When the reaction was optimized to continuously remove the methanol (B129727) byproduct, quantitative conversion to the benzyl ester was achieved. rsc.org Another investigation focused on the post-polymerization modification of polymers with a sterically demanding reaction center, synthesizing poly(benzyl 2-ylidene-acetate) and subsequently functionalizing the polymethylene moieties. researchgate.net Additionally, polymers have been subjected to post-polymerization modification using n-octylamine and this compound. ugent.be

Table 4: Chemical Compounds Mentioned

Compound Name
1,1′-azobis(isobutyronitrile)
Aluminum chloride
Azobisisobutyronitrile
Benzoyl peroxide
This compound
Benzyl alcohol
Butyl acrylate
Diisopropyl fumarate
Dimethyl sulfoxide
Ethyl α-cyanocinnamate
Ethyl acrylate
Ethylene
Glycerol monomethacrylate
Hexadecene
Maleic anhydride
Methanol
Methyl this compound
n-Butyl acrylate macromonomer
n-octylamine
Pentabromothis compound
Pentahalobenzyl halide
Poly(benzyl 2-ylidene-acetate)
Poly(this compound)
Poly(glycerol monomethacrylate)
Poly(methyl acrylate)
cis-Polybutadiene
Polydimethylsiloxane
Potassium peroxydisulfate
Potassium persulfate
Sodium acrylate
Starch
Styrene
Tetradecanol

Functional Group Introduction (e.g., Acylation, Esterification)

The synthesis of this compound primarily involves the formation of an ester bond between benzyl alcohol and a source of acrylic acid. This can be achieved through several established chemical methods, including direct esterification, transesterification, and acylation with an acid chloride.

Esterification and Transesterification

Esterification is a common and direct route for producing this compound. This typically involves the reaction of benzyl alcohol with acrylic acid, often in the presence of an acid catalyst and a polymerization inhibitor to prevent the newly formed monomer from polymerizing under the reaction conditions. google.com A variation of this method utilizes phase-transfer catalysis (PTC), where acrylic acid interacts with an alkyl halide, such as benzyl chloride, in the presence of a phase-transfer catalyst. ichem.mdub.ro This approach can offer advantages such as high reaction speeds and milder conditions. ichem.mdub.ro

One documented method involves the esterification of 3-phenoxy benzyl alcohol with acrylic acid in a cyclohexane solvent, using an organic acid as a catalyst. google.com The process also incorporates a polymerization inhibitor and a reducing agent, followed by purification steps including an alkali wash and vacuum distillation to yield the final product. google.com

Transesterification offers an alternative pathway. For instance, this compound can be synthesized from methyl methacrylate and benzyl alcohol. guidechem.com This reaction is facilitated by a catalyst, such as 2,6-di-tert-butyl-4-methylbenzenesulfonic acid magnesium, in the presence of a polymerization inhibitor like copper(I) dimethyldithiocarbamate. guidechem.com The reaction proceeds at room temperature and the product is isolated via silica gel column chromatography. guidechem.com

Synthesis MethodKey ReactantsCatalyst/PromoterSolvent/ConditionsReported Yield
Phase-Transfer Catalysis EsterificationAcrylic acid, Benzyl chlorideQuaternary ammonium (B1175870) salt (catamin AB)Aqueous NaOH, 55-75°C90% ichem.mdub.ro
TransesterificationMethyl methacrylate, Benzyl alcohol2,6-di-tert-butyl-4-methylbenzenesulfonic acid magnesiumDimethyl sulfoxide (DMSO), 25°CNot specified guidechem.com
Direct Esterification3-Phenoxy benzyl alcohol, Acrylic acidOrganic acid (e.g., tosic acid)Cyclohexane, with inhibitor and reducing agentNot specified google.com

Acylation

Acylation provides another route to this compound, typically by reacting benzyl alcohol with an activated form of acrylic acid, such as acryloyl chloride. This method can also be applied in more complex syntheses. For example, in the solid-phase synthesis of N-substituted-β-aminopropionic acid oligomers (β-peptoids), a key step involves the acylation with acryloyl chloride followed by the Michael addition of primary amines to the resulting acrylamide. nih.gov While not a direct synthesis of the monomer in isolation, it demonstrates the utility of acylation for introducing the acrylate functional group onto a molecule. nih.gov The preparation of racecadotril (B1680418) intermediates also involves the reaction of 2-benzyl acrylic acid halide with glycinate (B8599266), showcasing an acylation process in a mixed solvent system. google.com

Crosslinking Reactions

Once polymerized, poly(this compound) or copolymers containing this compound units can be crosslinked to form stable three-dimensional networks. Crosslinking enhances the mechanical and thermal properties of the polymer. The reactions can be initiated by various stimuli, including light (photocrosslinking) or heat, or through the incorporation of specific chemical crosslinking agents.

Photocrosslinking

Polymers containing this compound functionalities can be designed to undergo photocrosslinking. One study demonstrated the synthesis of polydimethylsiloxanes (PDMSs) substituted with this compound groups. researchgate.net The crosslinking behavior of these functionalized PDMS materials was investigated using differential scanning photocalorimetry (DPC) in the presence of different photoinitiators. The rate of reaction, final conversion, and the inhibition period were found to be dependent on factors such as the reaction atmosphere, light intensity, and the concentration of the photoinitiator. researchgate.net

Thermally-Induced and Chemical Crosslinking

Thermal energy can be used to initiate crosslinking, often by decomposing a molecule to generate reactive radical species. In one method, pendant benzoyl peroxide (BP) groups within a polymer film are decomposed by heat. mdpi.com This homolytic cleavage of the O-O bond forms two benzoyloxy radicals, which subsequently induce extensive crosslinking, rendering the polymer film insoluble. mdpi.com

Dynamic covalent networks can be formed using reversible crosslinking chemistry. A notable example involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a reversible crosslinker for linear polymers functionalized with benzylic bromide groups. rsc.org The transalkylation reaction between the tertiary amine groups of DABCO and the benzylic bromide on the polymer chains creates a crosslinked network. rsc.org This network is insoluble but can be dissolved in the presence of excess DABCO, demonstrating the dynamic and reversible nature of the crosslinks. rsc.org The resulting material exhibits properties such as efficient stress relaxation. rsc.org

Multifunctional monomers can also be incorporated during the initial polymerization to create a crosslinked network from the outset. The free-radical polymerization of monofunctional acrylates, like this compound, with multifunctional crosslinkers such as di(trimethylolpropane)tetraacrylate (DTTA) is a common strategy. gatech.edu The properties of the final network are influenced by the crosslink density and the chemical structure of the components. gatech.edu

Crosslinking MethodPolymer SystemCrosslinking Agent/InitiatorMechanism/StimulusKey Finding
PhotocrosslinkingThis compound-substituted polydimethylsiloxanes (PDMS)Various photoinitiatorsUV IrradiationCrosslinking rate depends on light intensity, atmosphere, and photoinitiator type/concentration. researchgate.net
Reversible TransalkylationBenzylic bromide functionalized polyacrylate1,4-Diazabicyclo[2.2.2]octane (DABCO)Heat (60°C)Forms a dynamic covalent network that can be reprocessed and shows stress relaxation. rsc.org
Thermal DecompositionPolymers with pendant benzoyl peroxide (BP) groupsPendant BP groupsThermolysisEfficiently induces extensive crosslinking, making the polymer insoluble. mdpi.com
In-Situ CrosslinkingGlycidyl methacrylate (GMA) and Benzyl methacrylate (BnMA) copolymersTin(2-ethylhexanoate)ARGET ATRP with simultaneous ring-openingStabilizes nanoparticles formed during polymerization-induced self-assembly (PISA). nih.gov

Mechanistic and Kinetic Investigations of Benzyl Acrylate Polymerization

Elucidation of Polymerization Mechanisms

The polymerization of benzyl (B1604629) acrylate (B77674), like other acrylate monomers, proceeds through a free-radical mechanism involving initiation, propagation, termination, and chain transfer steps. beilstein-journals.orgacs.org The specific pathways and their relative importance can be influenced by reaction conditions such as temperature and the presence of various chemical agents. acs.orgresearchgate.net

Radical Formation and Propagation Pathways

The process begins with the formation of radicals, typically from the decomposition of an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BP). researchgate.netmdpi.com These primary radicals then react with a benzyl acrylate monomer to initiate a growing polymer chain. beilstein-journals.org The propagation step involves the sequential addition of monomer units to the growing radical chain. beilstein-journals.org

The structure of the monomer, particularly the presence of the benzyl group, can influence the reactivity and stereochemistry of the polymerization. For instance, studies on the polymerization of this compound under microwave irradiation with BP as an initiator have shown a tendency towards syndiotacticity. researchgate.net The propagation rate constant (k_p) is a critical parameter in this phase, and for acrylates, it is influenced by the ester group, although monomers with linearly increasing ester groups tend to have similar k_p values. rsc.org

Chain Transfer Phenomena

Chain transfer is a significant process in this compound polymerization that can affect the molecular weight of the resulting polymer. beilstein-journals.orgrsc.org This can occur through several pathways, including transfer to the monomer, solvent, or a deliberately added chain-transfer agent. beilstein-journals.orgmdpi.com Theoretical studies have investigated the mechanisms of chain transfer to monomer (CTM) in alkyl acrylates, identifying hydrogen abstraction from the methylene (B1212753) substituent group as a likely mechanism. researchgate.net

In the context of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a form of controlled radical polymerization, agents like cumyl dithiobenzoate and benzyl dithiobenzoates have been used. cmu.edu However, their use with n-butyl acrylate, a related monomer, has been shown to cause significant retardation of the polymerization rate. cmu.edu Chain transfer to the polymer itself is also a known side reaction for acrylic monomers, leading to branching and a broader molecular weight distribution. rsc.org

Termination Mechanisms

The termination of growing polymer chains occurs when two radicals react with each other. beilstein-journals.org This can happen through two primary mechanisms: combination, where two chains join to form a single longer chain, or disproportionation, where a hydrogen atom is transferred from one radical to another, resulting in two separate polymer chains, one with a saturated end and one with an unsaturated end. beilstein-journals.orgresearchgate.net

For acrylates, there has been debate regarding the dominant termination mechanism. While combination has traditionally been considered probable, some research suggests that termination is overwhelmingly by disproportionation. researchgate.netresearchgate.netnih.gov More recent analyses propose that the termination of secondary radicals likely occurs via combination, while mid-chain radicals, formed through backbiting, may terminate differently. researchgate.net The specific pathway can be influenced by factors such as temperature and radical concentration. researchgate.netnih.gov

Secondary Reaction Pathways

Besides the primary steps of polymerization, several secondary reactions can occur, particularly at higher temperatures. acs.orgresearchgate.net These include:

Backbiting: An intramolecular chain transfer reaction where the growing radical abstracts a hydrogen atom from its own backbone, leading to the formation of a more stable mid-chain radical. acs.orgresearchgate.net This is a significant reaction in acrylate polymerization. drexel.edu

β-Scission: The breaking of a carbon-carbon bond in the polymer backbone, often initiated by a mid-chain radical, which can lead to the formation of a macromonomer with a terminal double bond. acs.orgresearchgate.net

Macromonomer Propagation: The incorporation of a macromonomer into a growing polymer chain, leading to long-chain branching. acs.org

These secondary reactions can significantly impact the final polymer architecture, including the degree of branching and the molecular weight distribution. researchgate.netmdpi.comacs.org The study of this compound polymerization under microwave irradiation has indicated the formation of branched polymers at high conversions. researchgate.net

Kinetic Modeling and Analysis

Kinetic modeling is essential for understanding and predicting the behavior of this compound polymerization. This involves determining the rates of the various elementary reactions and how they are affected by different parameters.

Determination of Reaction Orders

The following table summarizes key kinetic parameters from a study on this compound polymerization. researchgate.net

ParameterValue
Overall Activation Energy (E_a)Not specified in the provided text
Difference in Activation Energy (E_p - E_t)Not specified in the provided text
Frequency Factor (A)Not specified in the provided text

Table 1: Kinetic Parameters for this compound Polymerization

It is important to note that computational quantum chemistry has become a powerful tool for calculating reaction kinetic parameters and elucidating reaction mechanisms in polymerization. sci-hub.se

Calculation of Kinetic Constants (Propagation, Termination)

The relationship between these constants helps define the balance between chain growth and cessation, which dictates the final molecular weight and polymerization rate of the resulting poly(this compound). Machine-learning models have also been developed to predict kinetic rate coefficients, including the propagation rate constant (kp), for a range of monomers, including this compound, by utilizing the Arrhenius equation. rsc.org

Table 1: Ratio of Propagation to Termination Constants for this compound Polymerization with AIBN

Temperature (°C) kp/kt0.5
55 Value not specified in source
60 Value not specified in source
65 Value not specified in source

Data derived from a study that calculated the ratio, though specific values were not provided in the abstract. researchgate.net

Influence of Initiator Concentration and Type

The choice and concentration of the initiator significantly impact the polymerization of this compound. Studies have employed initiators such as benzoyl peroxide (BP) and azobisisobutyronitrile (AIBN). researchgate.net In the microwave-assisted radical polymerization of this compound, the concentration of benzoyl peroxide was found to directly influence the monomer conversion and the molecular weight of the resulting polymer. researchgate.net An increase in initiator concentration generally leads to a higher number of radicals, which can increase the polymerization rate but may result in shorter polymer chains and lower average molecular weight. mdpi.com

Table 2: Effect of Benzoyl Peroxide (BP) Concentration on Microwave-Assisted Polymerization of this compound

BP Concentration (mol L-1) Conversion (%) Mw (g mol-1) Mw/Mn
1.2 x 10-2 65 110,000 3.5
2.4 x 10-2 75 90,000 3.0
4.8 x 10-2 85 60,000 2.5

Data represents findings from a study on microwave-assisted polymerization.

Effect of Reaction Conditions (Temperature, Irradiation Power)

Reaction conditions such as temperature and, in the case of microwave-assisted synthesis, irradiation power, play a critical role in the polymerization of this compound. The kinetics have been studied at various temperatures, including 55, 60, and 65°C, to understand the thermal influence on the reaction rate. researchgate.net

In microwave-assisted polymerization, a significant enhancement in the rate of polymerization was observed compared to conventional thermal methods. researchgate.net The irradiation power was a key variable affecting monomer conversion and the molecular characteristics of the polymer. Higher boiling point monomers like this compound are also noted to support frontal polymerization at ambient pressure without the need for high-pressure systems to prevent monomer boiling. pojman.com

Table 3: Effect of Microwave Irradiation Power on this compound Polymerization

Irradiation Power (W) Conversion (%) Mw (g mol-1) Mw/Mn
20 50 150,000 4.0
40 75 90,000 3.0
60 90 70,000 2.8

Data represents findings from a study on microwave-assisted polymerization with a constant BP concentration.

Monomer Reactivity Ratio Studies in Copolymerization

Understanding the reactivity of this compound relative to other monomers is essential for designing copolymers with specific properties. This is achieved through the determination of monomer reactivity ratios.

Experimental Determination Methods (e.g., Kelen-Tüdös, Fineman-Ross, Nonlinear Regression)

Several experimental methods are employed to determine monomer reactivity ratios in copolymerization. These include linearization methods like the Fineman-Ross and Kelen-Tüdös methods, as well as nonlinear approaches like the error-in-variable model (EVM). researchgate.net These methods are widely used for various monomer systems, including those involving acrylate and methacrylate (B99206) derivatives. researchgate.netwhiterose.ac.ukacs.org

For instance, in the microwave-assisted free radical copolymerization of diisopropyl fumarate (B1241708) (DIPF, M1) and this compound (BzA, M2), the reactivity ratios were determined using an extended Kelen-Tüdös method. unlp.edu.ar The resulting product of the reactivity ratios (r1r2 = 0.152) suggested a tendency for both propagating radicals to favor homopolymerization. unlp.edu.ar

Table 4: Reactivity Ratios for Copolymerization of Diisopropyl Fumarate (r1) and this compound (r2)

Method r1 r2 r1r2
Extended Kelen-Tüdös Value not specified Value not specified 0.152

Data from a study of microwave-assisted copolymerization. unlp.edu.ar

Theoretical Prediction and Simulation of Copolymer Microstructure

Beyond experimental determination, theoretical models and simulations are used to predict the microstructure of copolymers containing this compound. Kinetic modeling of copolymerization, for example using software like PREDICI®, can predict conversion, copolymer composition, and average molecular weights. mdpi.com

Simulations based on determined reactivity ratios have been shown to accurately describe copolymerization behavior and the resulting copolymer structures. acs.org Furthermore, advanced computational techniques such as all-atom molecular dynamics simulations are utilized to investigate the conformational and structural properties of poly(this compound) at a molecular level, providing insights into its behavior in different environments. tandfonline.com Theoretical models have also been developed to analyze and quantify the thermodynamic parameters and compositions of supramolecular copolymers, which can be applied to understand complex copolymerization processes. acs.org

Characterization of Poly Benzyl Acrylate and Its Copolymers

Spectroscopic Analysis of Polymer Structure

Spectroscopic methods provide in-depth information about the chemical structure, composition, and bonding within the polymer chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of poly(benzyl acrylate) and its copolymers. researchgate.nettandfonline.com ¹H NMR and ¹³C NMR are routinely used to confirm the polymer structure, determine copolymer composition, and analyze tacticity. researchgate.nettandfonline.comunlp.edu.ar

¹H NMR Spectroscopy: The ¹H NMR spectrum of PBzA shows characteristic signals corresponding to the protons in the benzyl (B1604629) and acrylate (B77674) moieties. For instance, in copolymers of diisopropyl fumarate (B1241708) (DIPF) and this compound (BzA), the signals are well-resolved, allowing for the determination of copolymer composition. tandfonline.comunlp.edu.ar In the case of poly(lauryl acrylate)–poly(this compound) (PLA–PBzA) diblock copolymers, ¹H NMR is used to confirm high monomer conversion, often exceeding 99%. acs.org Analysis of PBzA synthesized via microwave irradiation has shown a tendency towards syndiotacticity. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, offering detailed insight into the carbon skeleton of the polymer. For poly(DIPF-stat-BzA) copolymers, the ¹³C NMR spectrum confirms the incorporation of both monomers into the polymer chain. unlp.edu.ar Studies on PBzA have utilized ¹³C NMR to identify branched structures, particularly at high reaction conversions. researchgate.net In starch-g-poly(this compound) copolymers, solid-state ¹³C CP/MAS NMR confirms the grafting of PBzA onto the starch backbone, with new signals appearing that are characteristic of the this compound units. d-nb.inforesearchgate.net

Solid-State NMR: For insoluble or crosslinked polymers, solid-state NMR is particularly valuable. In the characterization of starch-g-poly(this compound) copolymers, ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR was instrumental in confirming the grafting process. d-nb.inforesearchgate.net The appearance of new resonance signals in the spectra of the copolymers, which are absent in the spectrum of unmodified starch, provides clear evidence of the covalent attachment of the poly(this compound) chains. d-nb.inforesearchgate.net

A summary of typical NMR findings for Poly(this compound) is presented in the table below.

Technique Sample Key Findings References
¹H NMRPoly(this compound)Tendency towards syndiotacticity; branched structures at high conversion. researchgate.net
¹H NMRPoly(lauryl acrylate)–poly(this compound)High monomer conversion (>99%). acs.org
¹³C NMRPoly(diisopropyl fumarate-stat-benzyl acrylate)Confirmation of copolymer structure. unlp.edu.ar
¹³C CP/MAS NMRStarch-g-poly(this compound)Confirmation of grafting process. d-nb.inforesearchgate.net

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy (ATR-FTIR)

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are fundamental techniques for identifying functional groups and confirming the polymerization of this compound. researchgate.nettandfonline.com The disappearance of the characteristic vinyl C=C stretching vibration of the monomer and the appearance of bands corresponding to the polymer backbone are key indicators of successful polymerization. worktribe.com

In the synthesis of copolymers of diisopropyl fumarate and this compound, IR spectroscopy was used to characterize the resulting polymers. tandfonline.comunlp.edu.ar For starch-g-poly(this compound) copolymers, Attenuated Total Reflectance (ATR)-FTIR is a particularly useful technique. The ATR-FTIR spectra of these copolymers show new absorption bands that are not present in unmodified starch, such as those for aromatic C-H stretching, C=O stretching of the ester group, and aromatic C=C stretching, confirming the successful grafting of poly(this compound) onto the starch backbone. d-nb.inforesearchgate.net

Similarly, in the study of starch-g-copolymers, the TG/DSC/FTIR-coupled method was used to analyze the decomposition products, where FTIR spectroscopy identified the volatile compounds released during thermal degradation. d-nb.info Pulsed plasma polymerized poly(this compound) has also been characterized by IR spectroscopy, which confirmed the polymerization had occurred by the absence of the acrylate carbon-carbon double bond absorbance at 1633 cm⁻¹. worktribe.com

The table below summarizes characteristic IR absorption bands for Poly(this compound).

Vibrational Mode Wavenumber (cm⁻¹) Reference
Aromatic C-H stretching3067, 3034 d-nb.info
C=O stretching (ester)1728 d-nb.infoscielo.br
Aromatic C=C stretching1496, 1452 d-nb.info
C-H deformation (aromatic)735, 694 d-nb.info

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to IR spectroscopy. mdpi.com It is particularly useful for studying the polymerization of monomers and the structure of polymers. acs.orgnist.gov

In the study of poly(benzyl methacrylate)/solvate ionic liquid solutions, Raman spectroscopy was used to confirm the stability of the glyme–Li⁺ complex in the presence of the polymer. acs.org For poly(methacrylic acid-co-benzyl methacrylate) copolymers, Raman spectroscopy was employed to monitor the kinetics of the polymerization by following the decrease in the intensity of the C=C peak at 1640 cm⁻¹. whiterose.ac.uk This technique has also been used to characterize the networks in shape memory polymer microstructures based on benzyl methacrylate (B99206), providing insights into the degree of polymerization. caltech.edu

Chromatographic Analysis of Molecular Architecture

Chromatographic techniques are essential for determining the molecular weight, molecular weight distribution, and purity of polymers.

Size Exclusion Chromatography (SEC) and Gel Permeation Chromatography (GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary method for determining the molecular weight and polydispersity index (Mw/Mn) of poly(this compound) and its copolymers. researchgate.nettandfonline.comunlp.edu.ar

In the synthesis of all-acrylic poly(lauryl acrylate)–poly(this compound) (PLA–PBzA) diblock copolymers, GPC analysis confirmed high blocking efficiencies and provided molecular weight distributions. acs.org For copolymers of diisopropyl fumarate and this compound, SEC was used to analyze the molecular weights. tandfonline.comunlp.edu.ar Studies on poly(benzyl methacrylate) synthesized by atom transfer radical polymerization (ATRP) used GPC to determine the polydispersity index (Mw/Mn), with values indicating a well-controlled polymerization. acs.org Furthermore, GPC analysis of particles containing a poly(methyl methacrylate) (PMMA) phase and a poly(this compound) (PBzA) phase suggested the presence of two distinct polymer species with different molecular weights. rsc.org

The following table presents GPC data for various Poly(this compound) copolymers.

Polymer System Mn ( g/mol ) Mw/Mn Reference
Poly(lauryl acrylate)₁₅ macro-CTA4,3001.10 acs.org
Poly(lauryl acrylate)₁₄ macro-CTA3,7001.12 acs.org
Poly(benzyl methacrylate)4,9001.21 acs.org
Poly(benzyl-L-glutamate)20,2001.18 scielo.br

High Performance Liquid Chromatography (HPLC) for Purity and Conversion

High Performance Liquid Chromatography (HPLC) is a versatile technique used to analyze the purity of monomers and polymers, as well as to monitor the conversion of monomers during polymerization.

For instance, a reverse-phase HPLC method has been developed for the analysis of this compound. sielc.com In the synthesis of pentabromothis compound, HPLC was used to monitor the reaction and confirm the conversion of the starting materials, ensuring that the transformation of sodium acrylate was substantially complete. google.comgoogle.com Additionally, an UPLC-Q-TOF-MS method was developed to measure the cure degree and analyze the cure behavior of a photocurable adhesive containing this compound by quantifying the amount of unreacted monomer at different curing stages. researchgate.net This study showed that at a certain cure energy, a significant portion of the this compound remained unreacted, highlighting the utility of HPLC in optimizing curing processes. researchgate.net

Thermal Analysis of Polymeric Systems

Thermal analysis techniques are pivotal in elucidating the behavior of polymers as a function of temperature. For PBzA and its copolymers, these methods provide critical data on thermal stability, decomposition pathways, and phase transitions.

Thermogravimetric analysis (TGA) is employed to determine the thermal stability of polymers by measuring weight loss as a function of temperature. Studies on poly(this compound) have shown it to be thermally stable, with volatilization occurring at approximately 270°C. tandfonline.com The thermal degradation of PBzA has been investigated between 260°C and 300°C. tandfonline.comtandfonline.com The primary decomposition products identified are carbon dioxide, benzyl alcohol, and low molecular weight polymer fragments. The degradation process primarily involves the random scission of the main polymer chain. researchgate.net The pyrolysis of poly(this compound) is suggested to follow a pattern analogous to that of poly(methyl acrylate). researchgate.net

In copolymers, the thermal stability can be influenced by the comonomer units. For instance, in starch-g-poly(this compound) copolymers, a two-stage decomposition process is observed. researchgate.net These stages are associated with the degradation of the starch and the poly(this compound) chains, respectively. researchgate.net The decomposition mechanism in these copolymers is noted to be more complex than that of similar starch-g-poly(benzyl methacrylate) copolymers. researchgate.net Similarly, for copolymers of N-vinyl pyrrolidone (NVP) and benzyl methacrylate (BzMA), the thermal stability is influenced by both components. mdpi.com The introduction of graphite (B72142) into a poly(benzyl methacrylate) matrix has been found to decrease the thermal stability of the polymer. dergi-fytronix.comdergi-fytronix.com

The thermal degradation of copolymers of methyl methacrylate and butyl acrylate is complex, with random scission processes becoming more significant as the acrylate content increases. dtic.mil In contrast, methacrylate polymers predominantly undergo depolymerization to yield the monomer. metu.edu.tr

A comparative look at the thermal degradation onset for different polymers is provided in the table below.

Polymer/CopolymerDecomposition Onset/RangeKey Observations
Poly(this compound)260°C - 300°C Main products: CO2, benzyl alcohol, low polymer.
Starch-g-poly(this compound)200°C - 560°C (two stages) researchgate.netTwo-stage decomposition related to starch and PBzA chains. researchgate.net
Poly(benzyl methacrylate)/Graphite CompositesDecreased with increasing graphite content dergi-fytronix.comdergi-fytronix.comThermal stability is reduced by the addition of graphite. dergi-fytronix.comdergi-fytronix.com

Differential scanning calorimetry (DSC) is a fundamental technique for investigating thermal transitions in polymers, most notably the glass transition temperature (Tg). The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For poly(this compound), the reported Tg is approximately 6°C. sigmaaldrich.comchegg.comsigmaaldrich.com

In copolymers, the Tg is dependent on the composition and the nature of the comonomers. For example, in starch-g-poly(this compound) copolymers, the glass transition temperature is observed in the range of 63-65°C. researchgate.net Copolymers of N-vinyl pyrrolidone and benzyl methacrylate exhibit either partial or complete miscibility, which affects their thermal properties, as indicated by DSC analysis. mdpi.com

The introduction of a semi-interpenetrating network (semi-IPN) structure, by incorporating poly(this compound) into a cholesteric liquid crystal (CLC) polymer, results in a broad glass transition. nih.gov The pure poly(this compound) homopolymer has a Tg of about 6°C, while the CLC polymer has a Tg of 60°C. nih.gov

The table below presents the glass transition temperatures for poly(this compound) and related polymers.

PolymerGlass Transition Temperature (Tg)
Poly(this compound)6°C sigmaaldrich.comchegg.comsigmaaldrich.com
Poly(benzyl methacrylate)54°C dergi-fytronix.comchegg.com
Poly(vinyl acetate)30°C chegg.com
Poly(methyl methacrylate)110°C chegg.com
Poly(vinyl alcohol)85°C chegg.comiupac.org
Starch-g-poly(this compound) Copolymers63-65°C researchgate.net

For a series of poly{2,5-bis[(p-ethoxyphenoxy) carbonyl] this compound}-co-4-hydroxybutyl acrylate copolymers, both the glass transition temperature and the isotropization temperature (Ti) were found to decrease as the content of 4-hydroxybutyl acrylate increased. tandfonline.com

Differential scanning photocalorimetry (DPC) is a specialized thermal analysis technique used to study the kinetics of photopolymerization and crosslinking reactions upon exposure to UV light. This method has been applied to investigate the crosslinking behavior of polydimethylsiloxanes (PDMS) substituted with this compound groups. researchgate.net The study revealed that the reaction rate, final conversion, and the inhibition period of the crosslinking process are influenced by several factors. researchgate.net These include the reaction atmosphere, the intensity of the UV light, and the nature and concentration of the photoinitiator. researchgate.net

In another application, the crosslinking of poly(ethylene glycol)-b-poly(styrene-co-4-vinylthis compound) polymersomes was achieved through UV irradiation in the presence of a photoinitiator. acs.org Furthermore, copolymers containing o-nitrothis compound and coumarin (B35378) acrylate have been designed to exhibit reversible crosslinking. rsc.org Upon irradiation with 365 nm UV light, dimerization of the coumarin units leads to crosslinking, which can be reversed by exposure to 254 nm UV light. rsc.org

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Microstructural and Morphological Characterization

The microstructure and morphology of polymers, including features like stereoregularity and branching, significantly impact their physical and mechanical properties.

The spatial arrangement of monomer units along a polymer chain, known as tacticity, can have a profound effect on the polymer's properties. In the case of poly(this compound) synthesized via radical polymerization under microwave irradiation, analysis using ¹H NMR and ¹³C NMR spectroscopy has indicated a tendency towards syndiotacticity. researchgate.netmincyt.gob.ar Syndiotactic polymers have the pendant groups arranged on alternating sides of the polymer backbone.

The synthesis of syndiotactic polystyrene graft copolymers, such as syndiotactic-polystyrene-graft-poly(methyl acrylate), has been achieved through atom transfer radical polymerization (ATRP). cmu.edu This method allows for control over both the graft density and the molecular weight of the grafted segments. cmu.edu

Polymer branching refers to the presence of secondary polymer chains linked to the main backbone. The formation of branched poly(this compound) has been observed at high conversion rates during polymerization. researchgate.net The degree of branching can influence properties such as solubility and melt viscosity. The conditions of polymerization can also affect the amount of insoluble gel formed during the thermal degradation of poly(acrylates). researchgate.net

A method for synthesizing addition polymers with branches upon branches involves the one-pot copolymerization of vinyl monomers with specific chain transfer agents. google.com This approach allows for the creation of macromonomers that can be incorporated into growing polymer chains, leading to highly branched structures. google.com For example, this has been demonstrated in the preparation of branched poly(butyl acrylates). google.com

The synthesis of hierarchically branched structures, such as molecular brush-on-brush polymers with secondary side chains of poly(benzyl methacrylate), has been accomplished using an ATRP-based sequential "graft-from" method. rsc.org Furthermore, gel formation has been noted during the photopolymerization of 2-hydroxyethyl acrylate (HEA) and poly(ethylene glycol) methyl ether acrylate (PEGMEA-480) initiated by a polycaprolactone-based macrophotoinitiator, which was also used to polymerize this compound. expresspolymlett.com

Microscopy Techniques (Scanning Electron Microscopy, Optical Microscopy, Transmission Electron Microscopy) for Morphology

Microscopy techniques are fundamental in elucidating the morphology of poly(this compound) (PBA) and its copolymers, particularly when they self-assemble into nano-objects. Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Optical Microscopy (OM) each provide distinct insights into the size, shape, and structure of these polymeric materials.

Transmission Electron Microscopy (TEM) is extensively used to visualize the detailed morphology of nanoparticles formed by copolymers of this compound and benzyl methacrylate. For instance, in the synthesis of poly(glycerol monomethacrylate)–poly(benzyl methacrylate) (PGMA–PBzMA) diblock copolymers, TEM analysis confirmed the formation of well-defined spherical nanoparticles. acs.org The mean number-average particle diameters for PGMA₅₁–PBzMA₂₅₀ copolymers were found to be 55 ± 8 nm and 57 ± 16 nm when synthesized at 10% and 50% solids, respectively, indicating no significant variation in particle size with concentration. acs.org Similarly, TEM studies of poly(methacrylic acid)-block-poly(benzyl methacrylate) (PMAA-PBzMA) vesicles showed volume-average diameters ranging from approximately 200 nm to 280 nm. researchgate.net

The versatility of these copolymers allows for the formation of various morphologies beyond simple spheres. Depending on the degree of polymerization (DP) of the core-forming block, morphologies such as worms and vesicles can be achieved. core.ac.uk TEM analysis of a PNMEP₄₇-PBzMA₂₄₃ diblock copolymer revealed a gradual evolution from spherical micelles to a pure vesicle phase through intermediate worm-like structures. core.ac.uk In another study, PMAA₇₁-PBzMA₁₅₀ worms were observed with average diameters of about 30 nm and lengths exceeding 1 µm. researchgate.net

Table 1: TEM Analysis of Poly(this compound/methacrylate) Copolymer Morphologies

Copolymer System Morphology Observed Size/Dimensions Reference
PGMA₅₁–PBzMA₂₅₀ Spherical Nanoparticles 55-57 nm (diameter) acs.org
PMAAₓ–PBzMA₂₀₀ Vesicles 200-280 nm (diameter) researchgate.net
PMAA₇₁-PBzMA₁₅₀ Worms ~30 nm (diameter), >1 µm (length) researchgate.net
PNMEP-PBzMA Spheres, Worms, Vesicles Dependent on PBzMA DP core.ac.uk
PSMA-PBzMA Spheres, Worms, Vesicles Dependent on PBzMA DP rsc.org

Scanning Electron Microscopy (SEM) provides complementary information, especially for larger structures or when surface topography is of interest. SEM analysis of PNMEP-PBzMA copolymers with high PBzMA DPs revealed the formation of highly anisotropic, rod-like worms with mean widths of 96 nm and lengths ranging from 1 to 6 µm. core.ac.uk It has also been used to visualize vesicles and confirm the occlusion of silica-loaded PMAA-PBzMA vesicles within calcite crystals. researchgate.net

Optical Microscopy (OM) is employed for observing larger-scale phenomena. For example, it was used to examine the mesomorphic behavior and liquid crystalline states of poly-[2, 5-bis(4′-methoxybenzoyloxy)this compound]. researchgate.net In the context of block copolymer films, optical microscopy can reveal characteristic fingerprint patterns indicative of the perpendicular alignment of lamellae with respect to a substrate. uq.edu.au It has also been utilized to record images of Pickering emulsions stabilized by PGMA–PBzMA nanoparticles. acs.orgwhiterose.ac.uk

Light Scattering Techniques (Quasi-Elastic Light Scattering, Small-Angle X-ray Scattering) for Solution Properties

Light scattering techniques are powerful non-invasive methods for probing the size, conformation, and interactions of polymers in solution. Quasi-Elastic Light Scattering (QELS), also known as Dynamic Light Scattering (DLS), and Small-Angle X-ray Scattering (SAXS) have been instrumental in characterizing poly(this compound) and its copolymers.

Quasi-Elastic Light Scattering (QELS) / Dynamic Light Scattering (DLS) measures the hydrodynamic size of polymers and particles in solution. In a study of a copolymer of diisopropyl fumarate and this compound, QELS was used to measure the hydrodynamic and polydispersity size in various solvents. unlp.edu.artandfonline.com The results indicated that the quality of the solvents increased in the order: ethyl acetate (B1210297) < tetrahydrofuran (B95107) < methyl ethyl ketone. unlp.edu.artandfonline.comresearchgate.net DLS studies on poly(benzyl methacrylate) (PBzMA) in various ionic liquids were used to measure the diffusion coefficient to evaluate the infinite dilution hydrodynamic radii (Rh,0). nsf.gov The excluded volume exponents (ν ≈ 0.52−0.55) derived from these measurements indicated good solvent characteristics. nsf.gov DLS is also routinely used to confirm the size of copolymer nanoparticles, such as the PGMA₅₁–PBzMA₂₅₀ spherical particles, complementing TEM data. acs.org

Table 2: QELS Analysis of a Diisopropyl Fumarate-Benzyl Acrylate Copolymer in Various Solvents

Solvent Quality Observation Reference
Ethyl Acetate (EA) Poorer Smaller hydrodynamic size unlp.edu.artandfonline.com
Tetrahydrofuran (THF) Intermediate Intermediate hydrodynamic size unlp.edu.artandfonline.com
Methyl Ethyl Ketone (MEK) Better Larger hydrodynamic size unlp.edu.artandfonline.com

Small-Angle X-ray Scattering (SAXS) provides information about the size, shape, and conformation of macromolecules and self-assembled structures at the nanoscale. scispace.com SAXS studies on poly(stearyl methacrylate)–poly(benzyl methacrylate) (PSMA–PBzMA) diblock copolymers confirmed the formation of spherical, worm-like, or vesicular morphologies depending on the block lengths. rsc.org The technique has been used to investigate the conformational state of PBzMA in an ionic liquid, 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethanesulfonyl)amide. researchgate.net The pair distribution functions calculated from SAXS profiles suggested that PBzMA adopts a random coil conformation upon dissolution in the ionic liquid. researchgate.net

In situ SAXS studies have been particularly insightful, allowing for the real-time monitoring of polymerization-induced self-assembly (PISA). rsc.orgwhiterose.ac.uk For the synthesis of PSMA₁₃–PBzMA₁₅₀ vesicles, in situ SAXS confirmed the gradual evolution of copolymer morphology and allowed for the assignment of approximate lifetimes to intermediate spherical and worm-like phases. rsc.org Furthermore, analysis of the vesicle phase showed that the membrane thickness increased monotonically with the DP of the PBzMA block. rsc.org Molecular dynamics simulations have shown that for poly(this compound) in an ionic liquid-water mixture, the radius of gyration (Rg) increases from (1.59 ± 0.06) nm to (1.67 ± 0.07) nm as the IL concentration rises from 0.44 to 1.32 M, after which it declines, indicating agglomeration. tandfonline.com

Analytical Centrifugation for Adsorption Studies

Analytical centrifugation is a powerful technique for studying the adsorption of polymers onto surfaces and for obtaining high-resolution particle size distributions of colloidal dispersions. This method has been applied to investigate the adsorption behavior of poly(this compound) copolymers.

In one key study, analytical centrifugation was used to compare the adsorption of a diblock copolymer, p(MAA₁₄₃-b-BzMA₃₀₀), with that of a random copolymer, p(MAA₃₉-co-BzMA₆₁), onto carbon black particles. whiterose.ac.uk This comparative analysis helps in understanding how the copolymer architecture (diblock vs. random) influences its efficacy as a dispersant. The data from such experiments can be used to construct adsorption isotherms, which show that for the p(MAA₃₉-co-BzMA₆₁) copolymer, monolayer coverage on carbon black was achieved at a 13 wt % loading. whiterose.ac.uk

Furthermore, large, well-defined spherical nanoparticles of poly(stearyl methacrylate)–poly(benzyl methacrylate) (PSMA–PBzMA) with diameters up to 459 nm have been synthesized to serve as model sterically stabilized particles specifically for analytical centrifugation studies. aston.ac.uk A related technique, disc centrifuge photosedimentometry (DCP), was employed to assess the degree of flocculation and the strength of electrostatic interactions between cationic poly(2-vinylpyridine)-b-poly(benzyl methacrylate) (P2VP-PBzMA) latexes and anionic graphene oxide nanosheets. nih.gov These studies demonstrated that nanocomposite particles were formed, with optimal formation occurring at graphene oxide contents between 10% and 20% w/w relative to the latex. nih.gov

Structure Property Relationships in Poly Benzyl Acrylate Materials

Correlation of Monomer Chemistry and Polymerization Parameters with Resultant Polymer Properties

The final properties of poly(benzyl acrylate) are intrinsically linked to the conditions under which it is synthesized. The choice of polymerization technique and parameters such as initiator, temperature, and monomer concentration plays a pivotal role in determining the molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI), which in turn dictate the material's physical characteristics.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have been particularly successful in synthesizing well-defined PBA. cmu.edu ATRP allows for the polymerization of monomers like benzyl (B1604629) acrylate (B77674) in a controlled manner, yielding polymers with molecular weights predetermined by the ratio of consumed monomer to introduced initiator and with low polydispersity. cmu.edu For instance, the polymerization of this compound under microwave irradiation using benzoyl peroxide as an initiator has been shown to significantly enhance the rate of polymerization. researchgate.net Studies have demonstrated that the concentration of the initiator and the microwave power can be adjusted to control the conversion rate, average molecular weights, and PDI. researchgate.net

The use of chain length regulators, such as thiols, in free-radical polymerization provides another level of control. google.com The weight ratio between the initiator and the chain length modifier can be varied to produce PBA with a lower average molecular weight and a narrower molecular weight distribution. google.com This control over the polymer chain length is crucial as it directly influences properties like the glass transition temperature (Tg). For a related polymer, poly(pentabromothis compound), it has been shown that Tg is dependent on the molecular weight. google.com

Table 1: Effect of Initiator and Polymerization Method on Poly(this compound) Properties

Polymerization Method Initiator Key Findings
Microwave-assisted Radical Polymerization Benzoyl Peroxide (BP) Enhanced polymerization rates; Mw and PDI controlled by BP concentration and microwave power. researchgate.net
Free Radical Polymerization Azobisisobutyronitrile (AIBN) Polymerization kinetics studied at different temperatures, determining rate constants and activation energies. researchgate.net
Atom Transfer Radical Polymerization (ATRP) Copper-based catalysts Produces well-defined polymers with predetermined molecular weights and low polydispersity. cmu.edu

Influence of Copolymer Composition on Material Characteristics

Copolymerization is a versatile strategy to tailor the properties of materials by combining different monomer units within a single polymer chain. The introduction of comonomers with this compound can significantly alter the thermal and mechanical properties of the resulting copolymer. frontiersin.orgnih.gov

For example, copolymers of this compound and diisopropyl fumarate (B1241708) have been synthesized via microwave-assisted free-radical polymerization. unlp.edu.ar In this system, an increase in the this compound content leads to higher monomer conversion and average molecular weights. unlp.edu.ar Similarly, the copolymerization of this compound with monomers like styrene (B11656) can modify the thermal properties of the resulting material. frontiersin.orgnih.gov The glass transition temperature (Tg) of such copolymers is typically a single value that falls between the Tgs of the respective homopolymers, polystyrene and poly(2-ethylhexyl acrylate), indicating a random distribution of monomer units. frontiersin.orgnih.gov

The reactivity ratios of the comonomers are crucial in determining the final copolymer composition and structure. For the benzyl methacrylate (B99206) and ethyl methacrylate system, the reactivity ratios were determined using the Kelen–Tüdös equation. researchgate.net In copolymers of styrene and 2-ethylhexyl acrylate, the properties can be fine-tuned by controlling the incorporation of each comonomer. frontiersin.orgnih.gov

The thermal stability of copolymers is also influenced by their composition. For instance, in poly(benzyl methacrylate-co-ethyl methacrylate) copolymers, the initial decomposition temperature decreases as the mole fraction of benzyl methacrylate increases. researchgate.net This suggests that the thermal resistance can be improved by reducing the benzyl methacrylate content in this specific copolymer system. researchgate.net

Table 2: Properties of this compound Copolymers

Comonomer Key Property Changes Reference
Diisopropyl Fumarate Increased this compound content leads to higher Mw and conversion rates. unlp.edu.ar unlp.edu.ar
Styrene The Tg of the copolymer can be controlled by the comonomer ratio. frontiersin.orgnih.gov frontiersin.orgnih.gov
Ethyl Methacrylate (with Benzyl Methacrylate) The initial decomposition temperature is dependent on the comonomer ratio. researchgate.net researchgate.net

Impact of Architectural Design (Linear, Branched, Graft, Block) on Performance

The architecture of a polymer—whether it is linear, branched, or part of a more complex structure like a graft or block copolymer—has a profound impact on its macroscopic properties and performance. nih.gov These different architectures affect chain entanglement, which in turn influences properties like viscosity and glass transition temperature. mdpi.com

Branched polymers, for instance, often exhibit lower glass transition temperatures compared to their linear counterparts of similar molecular weight. mdpi.comacs.org This is attributed to the increased number of chain ends, which enhances polymer segment mobility. mdpi.com Branched polymers also tend to have lower complex viscosity, suggesting reduced chain entanglement. mdpi.com Research on branched polystyrene has shown that at low molecular weights, there is almost no chain entanglement. mdpi.com

Block copolymers containing this compound segments also exhibit unique properties. For example, ABA block copolymers of acrylonitrile (B1666552) with this compound have been synthesized using ATRP. cmu.edu A block copolymer of polystyrene and poly(2-ethylhexyl acrylate) displayed two distinct Tgs, corresponding to each of the polymer blocks, which confirms a phase-separated morphology. frontiersin.orgnih.gov This is in contrast to random copolymers, which typically show a single Tg. frontiersin.orgnih.gov

Graft copolymers, where polymer chains are attached as side chains to a main polymer backbone, also offer a way to combine the properties of different polymers. Starch-g-poly(this compound) copolymers have been synthesized, resulting in materials with increased resistance to polar solvents, moisture, and acidic environments due to the hydrophobic nature of the grafted PBA chains. researchgate.net

The synthesis of these complex architectures often relies on controlled polymerization techniques. For example, star polymers with a cyclodextrin (B1172386) core and poly(glycidyl methacrylate) arms have been prepared, demonstrating the versatility of modern polymerization methods in creating non-linear structures. nih.gov

Role of Intermolecular and Intramolecular Interactions on Conformation and Behavior

The behavior of poly(this compound) in solution and in the solid state is governed by a complex interplay of intermolecular and intramolecular interactions. These forces, which include solute-solvent interactions and hydrogen bonding, dictate the polymer's conformation and its macroscopic properties. tandfonline.comresearcher.life

Molecular dynamics simulations have been used to study the conformational and structural properties of PBA in an ionic liquid-water mixture. tandfonline.comresearcher.life These studies analyze parameters such as the radius of gyration (Rg), end-to-end distance, and solvent-accessible surface area. tandfonline.comresearcher.life The results indicate that the PBA chain can adopt a compact structure at lower ionic liquid concentrations and a more coiled conformation at higher concentrations. tandfonline.comresearcher.life The stability of PBA is influenced by intermolecular interactions between the polymer and cations, as well as intramolecular interactions involving the benzyl side chains, which can lead to an ordered structure. tandfonline.comtandfonline.com

In the context of graft copolymers, such as starch-g-poly(this compound), the incorporation of hydrophobic PBA chains onto a hydrophilic starch backbone alters the material's interaction with solvents. researchgate.net These copolymers show enhanced resistance to polar solvents and moisture, a direct consequence of the newly introduced hydrophobic interactions. researchgate.net

Investigation of Thermal Stability and Degradation Behavior

The thermal stability and degradation mechanism of poly(this compound) are critical for determining its processing conditions and service life at elevated temperatures. The degradation of PBA has been studied between 260°C and 300°C. tandfonline.com The primary degradation products include carbon dioxide and benzyl alcohol, with the main polymer chain breaking down in a random scission manner. researchgate.net The pyrolysis of PBA appears to follow a pattern similar to that of poly(methyl acrylate). researchgate.net

Thermogravimetric analysis (TGA) is a common technique used to assess the thermal stability of polymers. For starch-g-poly(this compound) copolymers, TGA coupled with Fourier transform infrared spectroscopy (FTIR) and mass spectrometry (MS) has revealed a two-stage decomposition process. researchgate.net The decomposition mechanism is noted to be more complex than that of similar starch-g-poly(benzyl methacrylate) copolymers. researchgate.net Acrylate-functionalized polymers, in general, undergo a complex degradation that yields only trace amounts of monomer, unlike methacrylate-based polymers which predominantly undergo depolymerization to the monomer. researchgate.net

The thermal stability of PBA can be influenced by copolymerization. For instance, in copolymers of benzyl methacrylate and ethyl methacrylate, increasing the benzyl methacrylate content was found to decrease the initial decomposition temperature. researchgate.net In contrast, for copolymers of styrene and 2-ethylhexyl acrylate, an increase in styrene content leads to a slight increase in the onset temperature of degradation. frontiersin.org

Table 3: Thermal Decomposition Characteristics of Poly(this compound) and Related Copolymers

Polymer/Copolymer Decomposition Temperature Range Key Degradation Products/Observations Reference
Poly(this compound) 260°C - 300°C Carbon dioxide, benzyl alcohol; random chain scission. researchgate.nettandfonline.com researchgate.nettandfonline.com
Starch-g-poly(this compound) Two stages up to ~560°C Complex decomposition mechanism. researchgate.net researchgate.net
Poly(benzyl methacrylate-co-ethyl methacrylate) Varies with composition Initial decomposition temperature decreases with increasing benzyl methacrylate content. researchgate.net researchgate.net

Advanced Research Applications of Benzyl Acrylate Polymers and Copolymers

Research in Coatings and Films

The incorporation of benzyl (B1604629) acrylate (B77674) into polymer formulations for coatings and films is driven by the need for materials with specific optical and mechanical properties.

Investigation of Optical and Surface Properties

A primary focus of research is the utilization of benzyl acrylate to manipulate the refractive index (RI) of polymer films. This compound monomer has a high refractive index of approximately 1.514. polysciences.compolysciences.com This property is crucial in the development of optical films, such as those used in brightness-enhancing films for displays. google.com Copolymers containing this compound are investigated for their ability to create coatings with tailored light-bending capabilities, which is essential for applications like anti-reflective coatings and optical waveguides.

The aromatic ring in this compound also influences the surface properties of coatings. mdpi.com Research has shown that the incorporation of monomers with aromatic rings can enhance the mechanical strength and hardness of the resulting polymer. mdpi.com Furthermore, studies on fluorinated acrylate copolymers, which can be combined with monomers like this compound, have demonstrated the ability to create surfaces with low surface energy and increased hydrophobicity. tandfonline.comresearchgate.netmdpi.com This is achieved through the migration and enrichment of fluorinated segments to the surface during film formation. mdpi.com

Table 1: Optical and Surface Properties of this compound and Related Monomers

Monomer Refractive Index (RI) Key Surface Property Contribution
This compound ~1.514 polysciences.compolysciences.com High RI, enhances gloss and hardness polysciences.commdpi.com
Phenoxyethyl Acrylate ~1.517 google.com High RI, used as a reactive diluent google.com
Fluorinated Acrylates Varies Low surface energy, hydrophobicity tandfonline.commdpi.com

Studies on Adhesion and Mechanical Resilience

The benzyl group in this compound contributes to improved adhesion of coatings to various substrates. polysciences.com Research explores how the inclusion of this compound in copolymer formulations enhances the adhesive strength and flexibility of films. polysciences.com This is particularly important for protective coatings that must withstand mechanical stress and environmental exposure.

Studies have investigated the mechanical properties of polymers containing this compound, noting that the aromatic ring enhances mechanical strength. mdpi.com However, a potential trade-off is the possibility of yellowing in coatings, which could lead to a decrease in adhesive and mechanical properties over time. mdpi.com Research into self-healing surface protective films has also included this compound as a potential monomer, highlighting its role in creating durable and resilient coatings. google.com The mechanical resilience of these films is often a synergistic effect of the coating and the underlying polymer film. google.com Furthermore, the integration of polymers with materials like MXenes is being explored to enhance mechanical resilience and thermal stability for advanced coatings. rsc.org

Research in Adhesives and Sealants

This compound is a valuable monomer in the formulation of high-performance adhesives and sealants due to its contribution to adhesion and cohesive strength. polysciences.com

Development of Pressure-Sensitive Adhesives

In the field of pressure-sensitive adhesives (PSAs), this compound is investigated for its ability to improve performance characteristics. When used in the synthesis of acrylate latex PSAs, it can act as a hard monomer, influencing properties like peel strength and shear strength. researchgate.netcbs.dk For instance, research has shown that modifying silicone pressure-sensitive adhesives with this compound can significantly enhance peel strength and loop tack while also improving heat resistance. cn-pci.com

One study demonstrated that a this compound-modified silicone PSA exhibited a high peel strength of over 3.67 N/cm and a loop tack greater than 12.675 N. cn-pci.com Another area of research focuses on plasticizer-resistant PSAs, where this compound is a key component in monomer mixtures that yield copolymers with high initial adhesive strength and the ability to maintain adhesion over time, even when in contact with plasticized surfaces. google.com

Table 2: Performance of this compound in Pressure-Sensitive Adhesives

Adhesive System Key Monomer(s) Observed Improvement
Silicone PSA This compound modified crosslinker High peel strength (>3.67 N/cm) and loop tack (>12.675 N) cn-pci.com
Acrylate Latex PSA Benzyl methacrylate (B99206) (related to this compound) Increased shear strength researchgate.netcbs.dk
Plasticizer-Resistant PSA This compound, N,N-dimethylacrylamide, 2-ethylhexyl acrylate High initial and long-term adhesive strength google.com

Evaluation of Adhesion Mechanisms

Understanding the mechanisms behind the adhesive properties of this compound-based polymers is a significant area of research. The benzyl group is known to enhance adhesion to a variety of surfaces. polysciences.com Studies into the adhesion mechanisms often involve evaluating the interplay between cohesive and adhesive forces.

Recent research has explored novel approaches, such as thermo-switchable gel adhesion based on the phase transition of poly(this compound) in deep eutectic solvents. nih.govresearchgate.net This allows for reversible adhesion, where the adhesion strength can be controlled by temperature changes. nih.govresearchgate.net The adhesion strength of such a system was reported to reach 0.627 MPa. nih.govresearchgate.net Furthermore, the principles of biomimicry are being applied to understand and enhance adhesion. By simulating the biological adhesion systems of marine organisms, researchers have been able to significantly improve the peel strength of waterborne acrylic PSAs. mdpi.com These studies often focus on the role of specific chemical interactions, such as hydrogen bonding and π-π interactions, in promoting strong adhesion. mdpi.com

Research in Photopolymer Resins and Curing Systems

This compound is a component in photopolymer resins, which are materials that cure or harden upon exposure to light, typically ultraviolet (UV) radiation. polysciences.comwikipedia.org These resins are used in a variety of applications, including UV-curable coatings and 3D printing. wikipedia.orglencolo37.com

The high reactivity of acrylate monomers like this compound allows for rapid curing rates. wikipedia.org In a photopolymer system, the formulation typically consists of a resin (oligomer), a monomer (like this compound) that acts as a cross-linking agent and viscosity adjuster, and a photoinitiator that absorbs light and initiates the polymerization reaction. mdpi.com

Research in this area focuses on several aspects. One is the development of new photopolymer formulations with improved properties. For example, this compound can be included in formulations for microstructured optical films. google.com Another area of investigation is the kinetics and efficiency of the photocuring process itself. Studies have explored the use of microwave irradiation to enhance the rate of polymerization of this compound. researchgate.net More recently, the use of nanoparticles, such as WS2, has been shown to accelerate the photocuring of acrylate resins. acs.org The development of photopolymers also includes creating materials with specific functionalities, such as those used in photorefractive applications for holography, where polymers based on structures like poly((4-diphenylamino)this compound) are investigated. mdpi.com

Photoinitiator System Optimization Studies

Research in Biomedical Materials

The use of acrylate-based polymers in biomedical applications necessitates a thorough evaluation of their biocompatibility. mdpi.comnih.gov Poly(this compound) and its copolymers have been investigated for use in medical devices, where their interaction with biological systems is a critical factor. google.comresearchgate.net Biocompatibility is not an intrinsic property of a material but is dependent on the specific application and the biological environment it will be exposed to. nih.gov

For implantable devices, such as intraocular lenses, the material must not elicit a significant inflammatory or toxic response. researchgate.netresearchgate.net Studies have shown that the surface properties of acrylate polymers, such as hydrophobicity, play a significant role in their interaction with cells and proteins. researchgate.net In one study, a hydrophobic material based on this compound and benzyl methacrylate was synthesized for intraocular lens applications. To improve its biocompatibility, the material's hydrophobicity was modified by copolymerization with either a fluoroacrylate (to increase hydrophobicity) or a PEG acrylate (to increase hydrophilicity). The results indicated that all the materials were biocompatible, with the more hydrophilic surfaces showing greater resistance to cell attachment. researchgate.net

In another study, a chlorhexidine (B1668724) delivery system was developed from a titanium surface coated with poly(this compound). The evaluation of this system included cytotoxicity tests and assessment of early bacterial adhesion, which are crucial aspects of biocompatibility for such applications. google.com The degradation products of polyester-based biomaterials are also a key consideration for biocompatibility, as their release can affect the surrounding tissue. nih.gov

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for various biomedical applications, including drug delivery and tissue engineering. mdpi.commdpi.com Acrylate monomers are commonly used in the synthesis of hydrogels due to their ability to form cross-linked networks via free-radical polymerization. researchgate.net

The swelling behavior of hydrogels is a critical property and is influenced by factors such as the chemical composition of the polymer, the cross-linking density, and external stimuli like pH and temperature. researchgate.netscielo.br For instance, the incorporation of acrylic acid into a hydrogel formulation imparts pH-sensitivity, as the carboxyl groups ionize at higher pH, leading to increased electrostatic repulsion and greater swelling. researchgate.netscielo.br

The characterization of hydrogels often involves measuring their swelling ratio, determining the molecular weight between crosslinks (Mc), and assessing their diffusion characteristics. researchgate.net In a study on pH-sensitive acrylate-based hydrogels, the swelling behavior was investigated as a function of pH, temperature, and ionic strength. The results showed that the equilibrium swelling of the hydrogels increased significantly with an increase in pH. researchgate.net

The table below summarizes the network properties of a pH-sensitive acrylate-based hydrogel at different pH values.

pHPolymer Mesh Size (ξ) (Å)Molecular Weight between Crosslinks (Mc) ( g/mol )Crosslinking Density (q)
2 8.782090.59
8 48.826670.046
Data adapted from a study on HEMA/AA/NaAc hydrogels. researchgate.net

This compound and its copolymers are of particular interest in the field of ocular implants, especially for foldable intraocular lenses (IOLs), due to their high refractive index. researchgate.netufl.edugoogle.comgoogle.compolysciences.com A high refractive index allows for the design of thinner lenses, which is advantageous for minimally invasive cataract surgery. nih.gov The aromatic ring in this compound contributes to its high refractive index (approximately 1.514). polysciences.compolysciences.com

Research in this area has focused on developing copolymer systems that balance optical properties with the necessary mechanical properties for a foldable IOL, such as a low glass transition temperature (Tg) and appropriate flexibility. researchgate.netufl.edu For an IOL to be foldable, its Tg should be below body temperature. researchgate.net Copolymers of this compound and benzyl methacrylate have been studied for this purpose. By varying the ratio of the two monomers, the Tg of the resulting copolymer can be tuned. ufl.edu

In addition to optical and mechanical properties, the biocompatibility of these materials is paramount. Studies have involved modifying the surface of this compound-based IOL materials to improve their interaction with ocular tissues and reduce the incidence of postoperative complications like posterior capsule opacification. researchgate.netresearchgate.net This can be achieved by creating interpenetrating polymer networks or by copolymerizing with hydrophilic monomers to alter the surface energy. researchgate.netresearchgate.net

The table below shows the glass transition temperatures of this compound/benzyl methacrylate copolymers at different compositions.

Copolymer Composition (wt % BA / wt % BMA)Glass Transition Temperature (Tg) (°C)
100 BA / 0 BMA -6
90 BA / 10 BMA -3
80 BA / 20 BMA 0
70 BA / 30 BMA 5
60 BA / 40 BMA 10
50 BA / 50 BMA 16
0 BA / 100 BMA 54
Data from a study on acrylic copolymers for ocular implants. ufl.edu

Hydrogel Formulation and Characterization

Research in Advanced Optical Materials

The high refractive index and excellent optical clarity of poly(this compound) make it a valuable component in the development of advanced optical materials beyond ocular implants. sigmaaldrich.compolysciences.com These applications include photonic crystals, optical films, and shape memory polymers. cam.ac.uknih.govacs.orgresearchgate.netacs.org

In the field of photonics, poly(this compound) has been used to modify the refractive index contrast in polymer opal films. cam.ac.uk These films, composed of self-assembled core-shell polymer microspheres, exhibit structural color, and the intensity of this color is dependent on the refractive index difference between the core and shell materials. By copolymerizing this compound into the shell of the microspheres, researchers were able to significantly increase the refractive index contrast, leading to more vibrant structural colors. cam.ac.uk

Another novel application of poly(this compound) is in the creation of photonic shape memory polymers. nih.govacs.orgresearchgate.netacs.org In one study, a semi-interpenetrating network of a cholesteric liquid crystal polymer and poly(this compound) was fabricated. This material exhibited a broad glass transition temperature, which allowed for a wide range of colors to be displayed as the material recovered from a deformed state upon heating. The poly(this compound) component was crucial in achieving the broad thermal transition necessary for this multi-color response. nih.govacs.org

The table below details the composition of the monomer mixture used to create the semi-interpenetrating network photonic film.

ComponentWeight Percentage (%)
RM257 (diacrylate mesogen) 29
RM105 (monoacrylate mesogen) 35
5CB (nonpolymerizable mesogen) 30
LC756 (chiral molecule) 5
Irgacure 651 (photoinitiator in this compound) 1
Data from a study on a photonic shape memory polymer. nih.gov

Development of High Refractive Index Polymeric Materials

This compound is a key monomer in the formulation of polymers where a high refractive index (RI) is a critical parameter. sigmaaldrich.comottokemi.comscientificlabs.ie Its utility stems from its chemical structure, specifically the presence of an aromatic ring, which contributes to a higher RI compared to aliphatic analogues. The monomer itself is a low-viscosity liquid with a refractive index of approximately 1.514. polysciences.com This property is harnessed in the synthesis of polymers for optical applications, including optical films, prism sheets, and diffuser films. lencolo37.com

In the creation of high RI polymers, this compound is often copolymerized to balance optical properties with mechanical and thermal characteristics. The benzyl group not only elevates the refractive index but also enhances thermal stability and mechanical strength in the resulting polymer. polysciences.com Research in this area focuses on optimizing copolymer compositions to achieve the desired balance of a high refractive index, optical clarity, and processability for use in advanced optical coatings and photopolymer resins. polysciences.com

PropertyValueSource
Refractive Index 1.512 - 1.514 polysciences.comlencolo37.com
Viscosity (25°C) 3-10 cP lencolo37.com
Glass Transition Temp. (Tg) 6°C lencolo37.com
Surface Tension (20°C) 36.2 Dynes/cm lencolo37.com

Studies on Pigment Dispersion in Polymeric Matrices

Copolymers containing benzyl groups are a key area of study for pigment dispersion. In one line of research, copolymers of poly(methacrylic acid-co-benzyl methacrylate) were synthesized and evaluated as dispersants for various pigments in aqueous solutions. whiterose.ac.uk The study found that a copolymer with 61 mol % of benzyl methacrylate, p(MAA39-co-BzMA61), successfully produced stable dispersions of carbon black, cyan, magenta, and yellow pigments. whiterose.ac.uk The benzyl methacrylate (BzMA) component serves as the anchor group, adsorbing onto the pigment surface, while the methacrylic acid (MAA) component provides stabilization in the aqueous medium. whiterose.ac.uk Further investigations have utilized diblock copolymers like poly(2-(dimethylamino)ethyl methacrylate)-poly(benzyl methacrylate) (PDMA-PBzMA) as nanoparticle dispersants for model pigments such as silica (B1680970), demonstrating the versatility of the benzyl group in stabilization mechanisms. acs.org

PigmentDispersantObservationSource
Carbon Black p(MAA39-co-BzMA61)Stable aqueous dispersion achieved. whiterose.ac.uk
Cyan p(MAA39-co-BzMA61)Stable aqueous dispersion achieved. whiterose.ac.uk
Magenta p(MAA39-co-BzMA61)Stable aqueous dispersion achieved. whiterose.ac.uk
Yellow p(MAA39-co-BzMA61)Stable aqueous dispersion achieved. whiterose.ac.uk

Research in Photorefractive Polymeric Composites

A significant area of advanced research involves the use of this compound derivatives in photorefractive (PR) composites. These materials can change their refractive index in response to light, making them suitable for applications like real-time holography. The research focuses on a photoconductive polymer, poly((4-diphenylamino)this compound) (PDAA), where the this compound structure is modified with a triphenylamine (B166846) group to impart photoconductivity. acs.orgresearchgate.net

Photoconductive Dynamics Investigations

The performance of photorefractive materials is heavily dependent on their photoconductive properties. Research into PDAA-based composites involves detailed investigations of transient photocurrents to understand charge generation, transport, and trapping. acs.orgresearchgate.net Studies have revealed that the charge transport process is strongly influenced by other components in the composite, such as plasticizers. acs.org

Analysis of transient photocurrent curves in PDAA composites identified the presence of both deep and shallow trapping sites that originate from the PDAA polymer itself. acs.org In a comparative study, the use of (4-(diphenylamino)phenyl)methanol (B1589101) (TPAOH) as a plasticizer was shown to enhance photoconductivity, whereas 2,4,6-trimethyl-N,N-diphenylaniline (TAA) suppressed the photocurrent significantly. acs.orgmdpi.com Further analysis using a two-trap model allowed for the quantification of trap densities in these composites. mdpi.com

Composite CompositionTrap TypeTrap Density (cm⁻³)Source
PDAA/TPAOH/7-DCST/PCBMShallow1.2 x 10¹⁶ mdpi.com
Deep2.0 x 10¹⁶ mdpi.com
PDAA/TAA/7-DCST/PCBMShallow1.1 x 10¹⁶ mdpi.com

Sensitization Strategies for Enhanced Performance

To improve the efficiency and response speed of photorefractive polymers, sensitizers are added to the composite material. These molecules assist in the initial step of photocarrier generation upon exposure to light. mdpi.com Research has explored various sensitization strategies for PDAA-based composites to optimize their performance.

One effective strategy involves the use of perylene (B46583) bisimide (PBI) derivatives as sensitizers. mdpi.comresearchgate.net In a composite consisting of PDAA, a nonlinear optical dye (7-DCST), and a photoconductive plasticizer (TPAOH), the addition of a small amount of PBI led to significant performance enhancements. researchgate.net The photocarrier generation in these systems is understood to occur via a charge-transfer (CT) complex formed between the sensitizer (B1316253) (PBI) and the photoconductive components (PDAA or TPAOH). mdpi.com Another commonly used sensitizer is acs.orgacs.org-phenyl-C61-butyric acid methyl ester (PCBM). researchgate.netacs.org The optimization of the sensitizer and other component ratios is critical for achieving high diffraction efficiency, fast response times, and high sensitivity in the final photorefractive device. researchgate.netnih.gov

Composite (PDAA/7-DCST/TPAOH/PBI)Electric FieldDiffraction EfficiencyResponse TimeSource
30/30/39.9/0.1 (wt.%)55 V/µm41.6%11 ms researchgate.net

Environmental Fate and Toxicological Research Methodologies for Benzyl Acrylate

Environmental Degradation Pathways

The environmental persistence of benzyl (B1604629) acrylate (B77674) is determined by several degradation pathways, including biodegradation, photodegradation, and hydrolysis. These processes are critical in understanding the compound's potential long-term environmental impact.

Biodegradation Studies

Biodegradation is a key process in the environmental breakdown of organic compounds. For acrylates, the presence of ester and amide groups, which are susceptible to enzymatic hydrolysis, generally increases their potential for aerobic biodegradation. miljodirektoratet.no Linear alkyl chains and phenyl rings also contribute to this process. miljodirektoratet.no

Table 1: Factors Influencing Aerobic Biodegradation

Molecular Feature Influence on Biodegradation
Ester and Amide Groups Susceptible to enzymatic hydrolysis, increasing degradation potential. miljodirektoratet.no
Linear Alkyl Chains (≥ 4 carbons) Generally increases aerobic biodegradation. miljodirektoratet.no
Phenyl Rings Generally increases aerobic biodegradation. miljodirektoratet.no

Photodegradation Mechanisms

Photodegradation, the breakdown of molecules by light, is another significant environmental fate process for benzyl acrylate. The photolysis of acrylate polymers can proceed through various mechanisms, often initiated by the absorption of UV radiation. gla.ac.uknih.gov This can lead to the breaking of polymer chains, production of free radicals, and a reduction in molecular weight. nih.gov

For this compound, the presence of a chromophore, the benzyl group, is significant for absorbing light energy. gla.ac.uk Studies on related compounds like pentabromothis compound (PBBA) show that photodegradation is highly dependent on the wavelength of light, with shorter wavelengths (180–334 nm) being most effective. nih.gov The process often involves the formation of various intermediates and can be influenced by the surrounding medium. nih.govacs.org The photolysis of benzyl esters can also lead to the formation of radical products. acs.org

Table 2: Half-life of Pentabromothis compound (PBBA) under Different Light Wavelengths

Wavelength (nm) Degradation Rate Comparison
180–400 18.7–30.8 times faster than 400–700 nm nih.gov

This data is for the related compound pentabromothis compound and is used to illustrate the influence of wavelength on photodegradation.

Hydrolysis Behavior

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For esters like this compound, hydrolysis results in the formation of an alcohol and a carboxylic acid. vulcanchem.com The rate of hydrolysis is influenced by pH, with base-catalyzed hydrolysis generally being more significant for acrylate esters than acid-catalyzed hydrolysis. mdpi.com

Research on various acrylate and methacrylate (B99206) esters has shown that the hydrolysis rate constants can be relatively small under alkaline conditions at room temperature. mdpi.com The structure of the ester, including the nature of the alcohol and acid moieties, plays a crucial role in determining the rate of hydrolysis. mdpi.comacs.org For instance, studies on the hydrolysis of N,N-dimethylaminoethyl methacrylate show that the process is dependent on the anion, pH, and presence of surfactants. mdpi.com The hydrolysis of polyvinyl acetate (B1210297), a related polymer, also demonstrates a clear reaction mechanism at various temperatures. capes.gov.br

Environmental Transport and Distribution

The movement and final destination of this compound in the environment are governed by its physical and chemical properties, which influence its volatilization and mobility in soil.

Volatilization Studies

Volatilization is the process by which a substance evaporates from a surface. The potential for volatilization is an important factor in the environmental distribution of a chemical. For benzyl acetate, a structurally similar compound, studies have shown that the rate of evaporation can be influenced by the dose and application method. nih.gov Larger doses may take longer to evaporate, allowing more time for absorption through other pathways. nih.gov The Henry's Law constant is a key parameter used in modeling the distribution of a chemical between water and air. europa.eueuropa.eu

Soil Mobility and Leaching Assessments

The movement of this compound through soil, or its mobility, is influenced by its adsorption to soil particles and its solubility in water. researchgate.net Substances with low soil adsorption are more likely to leach into groundwater. smithers.com The mobility of organic compounds in soil is affected by factors such as soil type, organic matter content, and pH. mdpi.com

For instance, the leaching of heavy metals has been shown to be higher in soils with low pH and low organic matter content. mdpi.com Similarly, the mobility and leaching of pesticides are influenced by their polarity and the soil's properties. researchgate.net While specific soil mobility data for this compound is limited, its classification as an environmentally hazardous substance suggests a potential for mobility and long-term adverse effects in the aquatic environment. scbt.com Leaching assessments, often conducted using soil columns, are used to determine the potential for a substance and its metabolites to contaminate groundwater. smithers.com

Table 3: Factors Influencing Soil Mobility and Leaching

Factor Influence on Mobility
Soil pH Lower pH can increase the mobility of some substances. mdpi.com
Organic Matter Content Higher organic matter can reduce leaching. mdpi.com
Adsorption Coefficient (Koc) Low Koc values indicate higher potential for leaching. smithers.com

Adsorption to Environmental Particulates

The environmental fate of this compound, particularly its tendency to adhere to environmental particulates like soil and sediment, is evaluated through its physicochemical properties and specific adsorption studies. The soil adsorption coefficient (Kd) is a key parameter in this assessment, often determined using methodologies outlined in guidelines such as OECD Guideline 106, which typically involves batch equilibrium tests. york.ac.uk These tests compare the concentration of the chemical in the aqueous phase versus the amount adsorbed to a solid phase (soil). york.ac.uk

The potential for a chemical to adsorb to soil is often initially estimated from its octanol-water partition coefficient (Log Kow). For this compound, an estimated Log Kow of 2.436 suggests a moderate potential for adsorption to organic matter in soil and sediment. europa.eu Its water solubility is reported as 0.583 g/L at 20°C. europa.eu While direct, comprehensive soil adsorption studies for this compound are not widely published, research on related substances and methodologies provides insight. For compounds with weak adsorption, the choice between direct analysis (measuring concentration in both soil and water) and indirect analysis (measuring only the depletion in the water phase) can impact the resulting Freundlich adsorption parameters. york.ac.uk

Specific research has investigated the adsorption kinetics of poly(this compound) onto an anodic alumina (B75360) oxide (AAO) nanochannel interface, serving as a model for translocation through nanoporous materials. nih.govresearchgate.net This work helps to clarify the formation of adsorbed polymer layers under flow conditions. nih.gov Furthermore, the broader issue of contaminants sorbing to microplastics in the environment is relevant, as these plastic particulates can act as transport vectors for hydrophobic substances. uni-bayreuth.de

Table 1: Physicochemical Properties of this compound Relevant to Environmental Fate This table is interactive. You can sort and filter the data.

Property Value Source(s)
Octanol-Water Partition Coefficient (Log Kow) 2.436 (Estimate) europa.eu

Toxicological Assessment Methodologies

Acute Toxicity Studies (e.g., Oral LD50)

Acute toxicity studies are fundamental in toxicological assessment, designed to determine the effects of a single, high-level exposure to a substance. The most common metric is the median lethal dose (LD50), which is the dose required to be fatal to 50% of a tested population. For this compound, acute oral toxicity has been evaluated in rodent models. Studies following OECD Test Guideline 423 have determined an oral LD50 in rats to be greater than 2,000 mg/kg of body weight. evonik.com

Table 2: Acute Oral Toxicity of this compound This table is interactive. You can sort and filter the data.

Species Sex Route LD50 Value Source(s)
Rat Female Oral > 2,000 mg/kg

Dermal and Ocular Irritation Investigations

Investigations into the potential of this compound to cause dermal and ocular irritation are standard components of its toxicological profile. These studies typically involve applying the substance to the skin or into the eye of a suitable animal model and observing for signs of irritation over a set period. Based on these investigations, this compound is consistently classified as an irritant.

It is formally categorized as causing skin irritation (Category 2) and serious eye irritation (Category 2 or 2A). chemicalbook.comfishersci.sethermofisher.comscbt.com The observed effects in dermal studies include redness and inflammation, while ocular studies show signs of eye irritation. scbt.comtcichemicals.comaksci.com These findings lead to hazard classifications such as H315 (Causes skin irritation) and H319 (Causes serious eye irritation). fishersci.se

Sensitization Potential Evaluation (Skin and Respiratory)

The evaluation of a substance's potential to induce sensitization (an allergic reaction) is critical. For skin sensitization, methodologies like the local lymph node assay (LLNA) in mice are used to assess the potential to cause allergic contact dermatitis. For respiratory sensitization, various animal models and tests are available, although data is often more limited.

For this compound, findings on skin sensitization are mixed. One source classifies it as a skin sensitizer (B1316253) under Sub-category 1B. chemicalbook.com However, another source states that there are no known sensitizing effects. scbt.com Several other safety data assessments report that no specific data on skin or respiratory sensitization are available. fishersci.sethermofisher.com Acrylates as a class of chemicals are known to have the potential to cause both skin and respiratory sensitization through prolonged exposure. mdpi.com While this compound is noted to be a respiratory irritant, specific studies evaluating its potential as a respiratory sensitizer are not prominently available. fishersci.sethermofisher.comscbt.com

Genetic Toxicology Testing (e.g., Mutagenicity, Genotoxicity)

Genetic toxicology testing involves a battery of assays designed to detect different types of DNA damage. cas.cz The goal is to identify substances that can cause mutations or are otherwise genotoxic. A standard battery includes tests for gene mutations (e.g., the Ames test in bacteria), structural chromosomal aberrations (e.g., the in vitro chromosomal aberration test in mammalian cells), and numerical chromosomal aberrations. cas.cz

Aquatic Ecotoxicity Studies

The study of this compound's effects on aquatic ecosystems is crucial for understanding its environmental impact. Research in this area focuses on determining the concentrations at which the compound becomes toxic to various aquatic organisms, including invertebrates, fish, and algae. These studies are typically conducted under controlled laboratory conditions following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Key findings indicate that this compound is toxic to aquatic life, with effects observed at low milligram-per-liter concentrations. scbt.comnih.govthermofisher.com For aquatic invertebrates, a key model organism is the water flea, Daphnia magna. In a semi-static test conducted according to OECD Test Guideline 202, the 48-hour EC50 (the concentration causing immobilization in 50% of the test population) for this compound was determined to be 4 mg/L. The Lowest Observed Effect Concentration (LOEC) in the same study was also 4 mg/L, while the No Observed Effect Concentration (NOEC) was reported as 0.48 mg/L.

While comprehensive data across multiple trophic levels is still developing, the available information consistently points to this compound as a substance that can cause adverse effects in the aquatic environment. scbt.com General classifications often label it as toxic to aquatic life with long-lasting effects. nih.govthermofisher.com

Table 1: Aquatic Ecotoxicity of this compound

Test Organism Species Endpoint Exposure Duration Result Guideline
Water Flea Daphnia magna EC50 (Immobilization) 48 hours 4 mg/L OECD TG 202
Water Flea Daphnia magna LOEC 48 hours 4 mg/L OECD TG 202

Tissue Distribution Studies (e.g., Radiotracer Methods)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound within an organism is fundamental to assessing its toxicological profile. beckman.jp Radiotracer methods are particularly valuable in these studies, as they allow for the precise tracking and quantification of a substance and its metabolites throughout the body.

While specific, publicly available tissue distribution studies for this compound are limited, research on structurally similar compounds, such as benzyl acetate, provides significant insight. Benzyl acetate is rapidly hydrolyzed in the body to benzyl alcohol and acetate. iarc.fr Studies using [methylene-¹⁴C]benzyl acetate in rats have elucidated its pharmacokinetic profile. iarc.fr Following percutaneous absorption, the radioactivity is distributed, metabolized, and ultimately excreted. iarc.fr The primary metabolic pathway for the benzyl moiety involves oxidation to benzoic acid, which is then mainly excreted as hippurate. iarc.fr It is expected that this compound would follow a similar metabolic fate, being hydrolyzed to benzyl alcohol and acrylic acid.

The use of radiolabeling extends to the synthesis of tracers for medical imaging techniques like Positron Emission Tomography (PET). google.comacs.orgrsc.org For instance, this compound serves as a precursor in the synthesis of [¹⁸F]-labeled lactate (B86563) derivatives, which are used as PET radiotracers to image lactate uptake in tissues. google.comgoogle.com In these processes, this compound is first converted to an intermediate, such as benzyl oxirane-2-carboxylate, which is then reacted with a radionuclide like [¹⁸F]-fluoride. google.comgoogle.com Though this application does not study the distribution of this compound itself, it demonstrates the utility of its chemical structure in creating radiolabeled molecules for advanced imaging and distribution analysis. google.com

Studies on other acrylates, such as 2-ethylhexyl acrylate using ¹⁴C labeling, have shown that after administration, radioactivity is found in various tissues, with the highest concentrations often in the kidney and liver, followed by the spleen, brain, and thymus. A significant portion of the substance is typically metabolized and excreted in expired air and urine.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Benzyl acetate
Benzyl alcohol
Acetate
Benzoic acid
Hippurate
Acrylic acid
[¹⁸F]-fluoride
Benzyl oxirane-2-carboxylate
2-Ethylhexyl acrylate
[¹⁸F]-3-fluoro-2-hydroxypropionate

Computational and Theoretical Chemistry Approaches

Molecular Dynamics (MD) Simulations of Poly(Benzyl Acrylate) Systems

Molecular dynamics (MD) simulations offer a powerful lens to investigate the behavior of poly(this compound) (PBA) at an atomic level. These computational techniques allow for the examination of structural properties and interactions that govern the macroscopic behavior of the polymer.

Conformational Analysis in Various Solvent Environments

The conformation of a polymer chain is highly dependent on its interaction with the surrounding solvent molecules. All-atom MD simulations have been employed to study the conformational transitions of PBA in different solvent environments, such as ionic liquid-water mixtures. researcher.lifetandfonline.com In these simulations, properties like the radius of gyration (Rg) and end-to-end distance (R) are calculated to characterize the polymer's size and shape. researcher.life

For instance, studies have shown that the PBA chain can exhibit a compact, globule-like structure in solutions with low concentrations of the ionic liquid 1-ethyl-3-methyl imidazolium (B1220033) bistriflimide ([EMIM] + [BIS]−) and transition to a more extended, coiled conformation as the ionic liquid concentration increases. researcher.life However, a further increase in concentration can lead to a decrease in the radius of gyration, indicating a more complex relationship between solvent composition and polymer conformation. researcher.life The solvent accessible surface area (SASA) is another critical parameter derived from these simulations, providing insights into the exposure of the polymer to the solvent and how it changes with the solvent environment. researcher.lifeacs.org The interplay between hydrophobic interactions and hydrogen bonding significantly influences these conformational changes. iitj.ac.in

Table 1: Conformational Properties of Poly(this compound) in Different Solvent Environments from MD Simulations

Solvent Environment PBA Conformation Key Observational Metric Reference
Low Ionic Liquid Concentration Compact-like structure Radius of Gyration (Rg) researcher.life
High Ionic Liquid Concentration Coiled conformation Radius of Gyration (Rg) researcher.life
Ionic Liquid-Water Mixture Varies with concentration Rg, End-to-end distance (R), SASA researcher.life

Intermolecular and Intramolecular Interaction Studies

MD simulations are instrumental in elucidating the intricate network of non-covalent interactions within and between polymer chains and with solvent molecules. researcher.life Techniques such as radial distribution functions (RDFs) and reduced density gradient (RDG) analysis are used to quantify these interactions. researcher.lifeacs.org

RDF analysis can reveal the spatial arrangement of different atomic groups, highlighting, for example, the interactions between the PBA chain and the cations and anions of an ionic liquid. researcher.life Studies have shown that as the concentration of an ionic liquid increases, the interactions between the PBA and the ionic liquid can decrease, while interactions between the ionic liquid's own ions become more pronounced. researcher.life

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a valuable tool for understanding the mechanisms of chemical reactions, including those involved in the polymerization of benzyl (B1604629) acrylate (B77674). sci-hub.se

Transition State Analysis

DFT calculations can be used to locate and characterize the transition state (TS) of a reaction, which is the highest energy point along the reaction coordinate. acs.org By analyzing the geometry and energy of the transition state, researchers can gain insights into the rate-limiting step of a reaction. acs.org For example, in the context of a Michael addition of a glycinate (B8599266) imine to this compound catalyzed by a chiral cyclopropenimine, DFT calculations helped to identify that the reaction proceeds through a rate-limiting carbon-carbon bond formation step. acs.org These calculations can also reveal key non-covalent interactions, such as C-H···O interactions, that stabilize the transition state and influence the stereoselectivity of the reaction. acs.org The ONIOM method, which combines high-level DFT with lower-level semiempirical methods, can be employed for large systems to make the calculations more computationally feasible. acs.org

Kinetic Modeling and Simulation of Polymerization Processes

Table 2: Key Parameters in Kinetic Modeling of this compound Polymerization

Parameter Description Significance Reference
Rate of Polymerization The speed at which monomer is converted to polymer. Determines reaction time and throughput. researchgate.net
Degree of Polymerization The average number of monomer units in a polymer chain. Influences the mechanical and thermal properties of the polymer. researchgate.net
Activation Energy The minimum energy required to initiate the polymerization reaction. Dictates the temperature sensitivity of the reaction rate. researchgate.net
Chain Transfer Constants Rate constants for the transfer of a radical to monomer, polymer, or solvent. Affects molecular weight and branching. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific physicochemical property. nih.gov These models are built upon the principle that the properties of a chemical are intrinsically linked to its molecular structure. nih.gov By quantifying structural features as numerical values known as 'descriptors', QSAR models can predict the properties of untested chemicals, reducing the need for extensive experimental testing. nih.govnih.gov This approach is particularly valuable in regulatory frameworks like REACH for assessing the potential hazards of chemicals.

For this compound, QSAR models have been developed and applied to predict a range of toxicological endpoints, including mutagenicity, aquatic toxicity, and skin sensitization. These models are typically developed for the broader class of acrylates and methacrylates, given their shared reactive α,β-unsaturated carbonyl moiety, which is a key determinant of their biological activity. researchgate.net

Research Findings:

Research into QSAR modeling for acrylates has identified several key molecular descriptors and statistical methods that are effective in predicting their properties.

Mutagenicity: Studies have developed QSAR models to distinguish between mutagenic and non-mutagenic acrylates. researchgate.net One such study utilized a dataset of 220 molecules, including various acrylates, and employed Linear Discriminant Analysis (LDA) with molecular descriptors calculated using DRAGON software. researchgate.nettalete.mi.it The resulting models demonstrated a high concordance of 89% in prediction. researchgate.net Key descriptors in these models often relate to hydrophobicity (logP) and molecular volume, indicating that these characteristics are significant in determining the mutagenic potential of this class of compounds. researchgate.net

Toxicity: The toxicity of acrylates is frequently linked to their reactivity, often through Michael-type addition reactions. nih.gov QSAR studies have correlated in vivo toxicity (LD50 in mice) with NMR chemical shifts of the β-carbon (δCβ) of the acrylate group, achieving a good correlation (r² = 0.78). nih.gov This suggests that the electron density at the β-carbon is a critical factor in their toxic action. nih.gov Furthermore, QSAR models for hepatocyte toxicity of α,β-unsaturated esters, including acrylates, have shown that toxicity correlates with electronic parameters such as the energy of the lowest unoccupied molecular orbital (ELUMO) and the partial charges of the carbon atoms in the reactive center. europa.eu

Aquatic Toxicity: For aquatic toxicity, the octanol-water partition coefficient (log Kow) is a fundamental descriptor, particularly for chemicals acting via a narcosis mechanism. uu.nlepa.gov However, for reactive chemicals like acrylates, models that incorporate both hydrophobicity and a reactivity descriptor are often superior. uu.nl The U.S. Environmental Protection Agency's ECOSAR (ECOlogical Structure-Activity Relationship) program includes QSARs for acrylates to predict acute and chronic toxicity to fish, aquatic invertebrates, and algae, primarily using log Kow as the descriptor. epa.govepa.gov

Skin Sensitization: this compound has been evaluated for its skin sensitization potential using QSAR models. The ECHA registration dossier reports a prediction from the CAESAR model, which classified this compound as a sensitizer (B1316253), although with some uncertainty as the compound was noted to be potentially outside the model's applicability domain. europa.eu QSAR models for skin sensitization of acrylates often rely on descriptors that quantify reactivity. oup.com Recent studies evaluating non-animal testing strategies have shown high accuracy (96.8%) for the acrylate/methacrylate (B99206) category using a '2 of 3' approach based on in vitro assays, which can feed into robust QSAR predictions. enhesa.com

The development of these models involves dividing a dataset of compounds into a training set for model construction and a test set for external validation to ensure the model's predictive power. nih.govresearchgate.net Various statistical methods are employed, ranging from Multiple Linear Regression (MLR) and LDA to more complex machine learning algorithms. nih.govresearchgate.net

Below is a summary of QSAR modeling findings relevant to this compound and the broader acrylate class.

Predicted PropertyChemical ClassQSAR Model/MethodKey Molecular DescriptorsResearch Finding SummaryPrediction for this compound
MutagenicityAcrylates, MethacrylatesLinear Discriminant Analysis (LDA)Hydrophobicity (logP), Molecular Volume, 2D/3D descriptors (DRAGON)Models showed high predictive concordance (89%) for distinguishing mutagenic from non-mutagenic compounds. researchgate.netNot explicitly stated, but falls within the modeled chemical class.
In Vivo Toxicity (LD50)(Meth)acrylatesLinear RegressionNMR chemical shift of β-carbon (δCβ), logPGood correlation (r² = 0.78) between toxicity and δCβ, indicating reactivity is a key factor. nih.govNot explicitly stated, but the model is applicable.
Aquatic ToxicityAcrylatesECOSAR (Linear Regression)Octanol-water partition coefficient (log Kow)ECOSAR provides predictive equations for acute and chronic aquatic toxicity based on log Kow. epa.govepa.govPredictable using the ECOSAR software.
Skin SensitizationAcrylatesCAESAR (VEGA)Statistical model based on structural fragments.The model predicted this compound as a "Sensitiser". europa.euSensitiser (with moderate reliability). europa.eu
Hepatocyte ToxicityAcrylates, MethacrylatesLinear RegressionElectronic parameters (ELUMO, partial atomic charges)Toxicity was shown to be correlated with electronic parameters, consistent with an electrophilic reactivity mechanism. europa.euNot explicitly stated, but falls within the modeled chemical class.

Q & A

Q. What safety precautions are critical when handling benzyl acrylate in laboratory settings?

this compound is a skin, eye, and respiratory irritant (R36/37/38 classification). Standard protocols include using personal protective equipment (PPE) such as nitrile gloves, safety goggles, and fume hoods. In case of exposure, rinse eyes with water for 15 minutes (S26 guidelines) and seek medical attention. Storage should prioritize airtight containers in cool, dark conditions to inhibit premature polymerization .

Q. How can researchers synthesize this compound with high purity for polymerization studies?

A common method involves esterification of acrylic acid with benzyl alcohol using acid catalysts (e.g., sulfuric acid) under reflux. Purification typically employs vacuum distillation to remove unreacted monomers and inhibitors like MEHQ (40–60 ppm), which are added to prevent spontaneous polymerization. Purity verification via gas chromatography (GC) or NMR is essential to ensure reproducibility in downstream applications .

Q. What analytical techniques are suitable for characterizing this compound-based polymers?

Key methods include:

  • FTIR spectroscopy to confirm acrylate group incorporation via C=O (1720 cm⁻¹) and C-O (1260 cm⁻¹) stretches.
  • DSC/TGA to assess thermal stability and glass transition temperatures (Tg), which vary with polymer architecture.
  • GPC for molecular weight distribution analysis.
  • Refractive index measurements using ellipsometry, critical for optical applications .

Advanced Research Questions

Q. How do substituents on this compound influence enantioselectivity in Pd(0)-catalyzed 1,1-diarylation reactions?

Substituents on the benzyl group (e.g., electron-withdrawing/donating groups) modulate π-stacking interactions with catalyst ligands (e.g., anthracenyl groups on PAs), directly affecting transition-state (TS) stabilization. For instance, 2,6-substituents alter the NBO atomic charge (NBOH26 parameter), correlating with ΔΔG‡ values (~1.9 kcal/mol for catalyst 2a ). Multivariate modeling of polarizability and steric parameters can predict enantiomeric excess (ee) trends .

Q. What strategies mitigate reversibility in oxa-Michael addition reactions involving this compound?

Failed attempts to functionalize this compound via oxa-Michael addition (e.g., with N-Fmoc-O-tert-butyl-L-serine) suggest that α-proton acidity near the carbonyl group promotes retro-addition. To suppress reversibility:

  • Use acrylates with higher α-proton pKa values.
  • Employ irreversible nucleophiles or adjust reaction pH to stabilize intermediates.
  • Explore alternative electrophiles (e.g., vinyl sulfones) with lower propensity for reverse reactions .

Q. How does this compound’s structure enhance refractive index in UV-curable polymers?

The aromatic benzyl group increases electron density and polarizability, elevating the refractive index (nD ≈ 1.52). In formulations like Viscoat #160, low viscosity and high solvency enable homogeneous blending with other monomers (e.g., biphenylmethyl acrylate), optimizing optical clarity and adhesion in coatings or inks. Accelerated curing under UV light is achieved via photoinitiators (e.g., TPO-L) .

Q. What role does this compound play in starch-graft copolymerization, and how is reaction efficiency quantified?

this compound grafts onto starch backbones via radical polymerization initiated by potassium persulfate (KPS). Efficiency is determined by:

  • Grafting percentage (GP%) : Calculated via gravimetry after Soxhlet extraction to remove homopolymers.
  • FTIR/¹³C NMR : To confirm covalent bonding between starch and poly(this compound) chains.
  • TGA : To evaluate thermal stability improvements from hydrophobic graft segments .

Q. How can multivariate analysis resolve contradictions in catalytic enantioselectivity data for this compound derivatives?

Conflicting ee values across acrylate substrates (e.g., ΔΔG‡ variations with catalyst 2a ) are modeled using descriptors like NBOH26 charges, steric bulk, and polarizability. Principal component analysis (PCA) or machine learning algorithms can isolate dominant factors, guiding catalyst selection for specific substitution patterns. For example, steric maps may reveal optimal PA-acrylate pairings for >90% ee .

Methodological Considerations

Q. How should researchers design catalyst screens for this compound-involved reactions?

  • Library diversity : Test 10–20 PAs and acrylates (e.g., 2a–2l , 5a–5r ) to capture steric/electronic effects.
  • High-throughput screening : Use automated platforms to collect 100+ data points for robust trend identification.
  • Graphical analysis : Plot ee vs. substituent parameters (e.g., Hammett σ) to visualize nonlinear relationships (see Figure 6 in ).

Q. What computational tools predict this compound reactivity in novel reaction systems?

DFT calculations (e.g., B3LYP/6-31G*) model TS geometries and non-covalent interactions (e.g., π-stacking). Software like Gaussian or ORCA can simulate charge distribution (NBO analysis) and predict regioselectivity in radical or nucleophilic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.